2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NOS/c5-4(6,7)3(9)8-1-2-10/h10H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITJDHZIMGTYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (CAS 1869-45-0)
This guide provides a comprehensive technical overview of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a heterobifunctional linker gaining prominence in advanced drug delivery systems and targeted therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental chemical properties, detailed synthesis protocols, and key applications, offering a field-proven perspective on its utility and strategic implementation.
Introduction: A Molecule of Strategic Importance
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a specialized chemical reagent characterized by two distinct reactive moieties: a terminal thiol (mercaptan) group and a trifluoroacetamide-protected amine. This unique architecture makes it an invaluable tool in bioconjugation and the construction of complex molecular assemblies. The thiol group offers a nucleophilic handle for selective reactions, such as Michael additions or disulfide bond formation, while the trifluoroacetamide group provides a stable, yet selectively cleavable, protecting group for the amine. This dual functionality allows for sequential and controlled conjugation strategies, which are critical in the development of sophisticated drug delivery platforms.
The trifluoroacetyl group, in particular, imparts advantageous properties. Its strong electron-withdrawing nature enhances the stability of the amide bond, preventing premature cleavage in biological systems. This stability is crucial for linkers in antibody-drug conjugates (ADCs) and other targeted therapies, ensuring the payload remains attached until it reaches the target site.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1869-45-0 | [1] |
| Molecular Formula | C4H6F3NOS | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| pKa (Thiol) | ~8.2-10.5 (estimated based on mercaptoethylamine) | [2][3] |
| Solubility | Soluble in methanol. Miscible with a range of organic solvents. | [4], Inferred |
Spectroscopic Characterization:
While a publicly available, peer-reviewed spectrum for this specific compound is elusive, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing this compound should verify its identity and purity using the following techniques:
-
¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the thiol, a quartet for the methylene group adjacent to the amide nitrogen (split by the amide proton), and a broad singlet for the amide proton. The thiol proton may be a broad singlet or may exchange with solvent.
-
¹³C NMR: Four distinct carbon signals are expected: two methylene carbons, the carbonyl carbon of the amide, and the trifluoromethyl carbon (which would appear as a quartet due to coupling with the three fluorine atoms).
-
¹⁹F NMR: A single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z 173.16 should be observable, along with characteristic fragmentation patterns.
Synthesis and Purification
The most direct and commonly cited synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves the reaction of cysteamine hydrochloride with an ethyl trifluoroacetate.[5] This method is efficient and proceeds under basic conditions.
Experimental Protocol: Synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Diagrammatic Workflow:
Caption: Synthetic workflow for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of cysteamine hydrochloride (1.0 eq) in methanol, add triethylamine (2.2 eq) at 0 °C.
-
Reaction Initiation: To the stirred solution from step 1, add ethyl trifluoroacetate (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine to remove salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Causality and Optimization:
-
Choice of Base: Triethylamine is used to neutralize the hydrochloride salt of cysteamine and to scavenge the acid generated during the reaction. The use of a slight excess ensures the reaction goes to completion.
-
Solvent: Methanol is a suitable solvent for both reactants.
-
Yield: This protocol has been reported to yield the desired product in up to 86% yield.[5]
-
Purification: Column chromatography is essential to remove unreacted starting materials and any potential side products, ensuring a high-purity final product required for subsequent conjugation reactions.
Core Reactivity and Applications in Drug Development
The utility of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide lies in its bifunctional nature, allowing for its use as a versatile linker.
The Role of the Thiol Group
The terminal thiol group is a potent nucleophile and readily participates in several key conjugation reactions:
-
Michael Addition: Reacts with α,β-unsaturated carbonyl compounds, such as maleimides, which are commonly found on antibodies or other targeting moieties.
-
Disulfide Bond Formation: Can be oxidized to form a disulfide bond with another thiol-containing molecule. This is a common strategy for creating cleavable linkers that are sensitive to the reducing environment within a cell.
-
Nucleophilic Substitution: Can displace leaving groups from alkyl halides or other electrophilic centers.
The Trifluoroacetamide as a Stable Protecting Group
The trifluoroacetamide group serves as a highly stable protecting group for the primary amine. Its stability is attributed to the strong electron-withdrawing effect of the trifluoromethyl group, which reduces the nucleophilicity of the amide nitrogen and strengthens the amide bond. This group is generally stable to a wide range of reaction conditions but can be cleaved under specific, harsh basic conditions if required. This stability is a key advantage in multi-step syntheses.
Application in ROS-Responsive Drug Delivery
A notable application of this linker is in the construction of Reactive Oxygen Species (ROS)-responsive drug delivery systems.[5] In one such system, the thiol group of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is reacted with another thiol-containing molecule and acetone to form a thioacetal. This thioacetal linkage is stable under normal physiological conditions but is cleaved in the presence of high levels of ROS, which are often found in the tumor microenvironment. This targeted cleavage results in the release of the conjugated drug, such as doxorubicin, at the desired site of action, minimizing off-target toxicity.[5]
Diagram of ROS-Responsive Cleavage:
Sources
A Technical Guide to the Solubility Parameters of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide for Advanced Drug Formulation
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the determination and application of solubility parameters for the compound 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. Given the absence of published solubility parameter data for this specific molecule, this guide provides the necessary theoretical frameworks and experimental protocols to determine these critical values, empowering formulation scientists to make informed decisions for solvent selection, excipient compatibility, and the design of advanced drug delivery systems.
Introduction: The Critical Role of Solubility Parameters
The success of an orally administered drug is fundamentally linked to its solubility.[1][2] A drug must dissolve in gastrointestinal fluids to be absorbed into systemic circulation and exert its therapeutic effect.[1][2] For novel chemical entities like 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, understanding and predicting solubility behavior is a cornerstone of pre-formulation and formulation development.
Solubility parameters provide a powerful numerical framework for predicting how a material will interact with various solvents and polymers.[3][4] Developed by Charles M. Hansen, the Hansen Solubility Parameters (HSP) are particularly useful, deconstructing the total cohesive energy of a substance into three distinct components[5][6]:
-
δD (Dispersion): Energy derived from atomic van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Together, these three parameters (δD, δP, δH) act as coordinates for a point in a three-dimensional "Hansen space".[5] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[5][7] This guide will detail both theoretical and experimental methods to define the HSP coordinates for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Part 1: Theoretical Estimation via Group Contribution Methods
In the absence of experimental data, solubility parameters can be estimated with reasonable accuracy using group contribution methods.[8][9][10] These methods are founded on the principle that each functional group within a molecule contributes a specific value to its overall physical properties.[11][12] The Hoftyzer-van Krevelen method is a widely used approach for estimating HSP.[8][13]
The calculation involves summing the contributions of each functional group (i) to the dispersion forces (Fdi), polar forces (Fpi), and hydrogen bonding energies (Ehi), and dividing by the total molar volume (V), which is also determined by group contributions (Vi).
-
δd = ΣFdi / ΣVi
-
δp = (ΣFpi²)½ / ΣVi
-
δh = (ΣEhi)½ / ΣVi
The molecular structure of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (C₄H₆F₃NOS, Mol. Wt.: 173.16 g/mol [14]) is: CF₃-C(=O)-NH-CH₂-CH₂-SH .
The functional groups for the purpose of this calculation are:
-
-CF₃ (Trifluoromethyl)
-
-CONH- (Amide)
-
-CH₂- (Methylene) - counted twice
-
-SH (Thiol)
The following table summarizes the group contribution values obtained from established literature and the resulting calculated HSP.
| Functional Group | Quantity (n) | Molar Volume Contribution Vᵢ (cm³/mol) | Dispersion Contribution Fdi (J½cm1.5/mol) | Polar Contribution Fpi (J½cm1.5/mol) | Hydrogen Bonding Contribution Ehi (J/mol) |
| -CF₃ | 1 | 44.0 | 440 | 780 | 0 |
| -CONH- | 1 | 24.5 | 820 | 1025 | 15000 |
| -CH₂- | 2 | 16.1 | 270 | 0 | 0 |
| -SH | 1 | 22.5 | 450 | 310 | 2500 |
| Total (Σ) | V = 113.2 | ΣFdi = 2050 | ΣFpi² = 1,708,025 | ΣEhi = 17500 |
Calculated Hansen Solubility Parameters:
| Parameter | Formula | Calculation | Result (MPa½) |
| δD (Dispersion) | ΣFdi / V | 2050 / 113.2 | 18.1 |
| δP (Polar) | (ΣFpi²)½ / V | (1,708,025)½ / 113.2 | 11.5 |
| δH (Hydrogen Bonding) | (ΣEhi)½ / V | (17500)½ / 113.2 | 1.2 |
Note: Group contribution values are sourced from D.W. van Krevelen and P.J. Hoftyzer, "Properties of Polymers: Their Estimation and Correlation with Chemical Structure". While these calculated values provide a strong starting point, experimental verification is crucial for critical applications.
Part 2: Experimental Determination of the Hansen Solubility Sphere
The most accurate method for determining a solute's HSP is through empirical solvency testing.[15][16] The process involves observing the solubility of the target compound in a series of well-characterized solvents. The set of "good" solvents (those that dissolve the compound) will define a sphere in Hansen space. The center point of this sphere represents the HSP of the solute.[15][16]
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by using a diverse range of solvents that span the Hansen space, ensuring the resulting solubility sphere is well-defined.
1. Materials & Preparation:
-
Solute: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (purity >98%).
-
Solvents: A set of 20-25 solvents with known HSPs (see table below for examples). Solvents should be high purity (e.g., HPLC grade).
-
Equipment: 4 mL glass vials with screw caps, analytical balance, vortex mixer, temperature-controlled shaker/incubator set to 25°C.
2. Solvent Selection: A diverse set of solvents is critical. The chosen solvents should have a wide range of δD, δP, and δH values.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| 1,4-Dioxane | 17.5 | 1.8 | 9.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
3. Solubility Assessment:
-
Accurately weigh 10 mg of the solute into each labeled vial.
-
Add 2 mL of the respective solvent to each vial. This corresponds to a concentration of 5 mg/mL.
-
Securely cap the vials and vortex for 30 seconds.
-
Place vials in a shaker incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect each vial against a dark background.
-
Assign a binary score:
-
Score = 1 (Good Solvent): If the solution is perfectly clear with no visible solid particles.
-
Score = 0 (Poor Solvent): If any solid particles remain, or if the solution is hazy or cloudy.
-
4. Data Analysis and Sphere Calculation:
-
Input the known HSP values for each solvent and its corresponding binary score (1 or 0) into a specialized software program (e.g., HSPiP) or a spreadsheet equipped with a solver function.
-
The software algorithm will calculate the optimal center coordinates (δD, δP, δH of the solute) and radius (R₀) for a sphere that best encloses all the "good" solvents (Score=1) while excluding the "poor" solvents (Score=0).
Workflow for Experimental HSP Determination
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for determining Hansen Solubility Parameters.
Part 3: Application and Interpretation of HSP Data
Once the HSP values (δD, δP, δH) and the interaction radius (R₀) for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide are determined, they can be used to predict its compatibility with other substances, such as solvents, excipients, or polymers.
The Relative Energy Difference (RED) Number
The primary tool for this prediction is the Relative Energy Difference (RED) number.[5] The RED describes how "close" a solvent's HSP is to the center of the solute's solubility sphere. It is calculated by dividing the distance (Ra) between the solute (1) and the solvent (2) in Hansen space by the solute's interaction radius (R₀).
The distance (Ra) is calculated using the formula: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [7][17]
The RED number is then: RED = Ra / R₀ [5]
The interpretation of the RED number is straightforward:
-
RED < 1: High affinity. The solvent is inside the solubility sphere, and dissolution is highly likely.
-
RED = 1: The solvent is at the boundary of the sphere. Partial solubility may occur.
-
RED > 1: Low affinity. The solvent is outside the sphere, and the substance is unlikely to dissolve.[18]
Practical Application Example: Polymer Selection for Amorphous Solid Dispersion
A common goal in drug development is to improve the bioavailability of poorly soluble drugs by creating an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix. A key requirement for a stable ASD is the miscibility of the drug and the polymer. HSP can guide the selection of a suitable polymer.
Scenario: Suppose the experimentally determined HSP for our compound are [δD=18.5, δP=12.0, δH=10.5] with a radius R₀=7.5 . We want to screen two common pharmaceutical polymers:
-
Polyvinylpyrrolidone (PVP K30): HSP = [18.1, 11.3, 11.0]
-
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): HSP = [17.5, 10.5, 9.8]
Calculations:
-
For PVP K30:
-
Ra² = 4(18.5-18.1)² + (12.0-11.3)² + (10.5-11.0)² = 4(0.16) + 0.49 + 0.25 = 1.38
-
Ra = 1.17
-
RED = 1.17 / 7.5 = 0.16
-
-
For HPMCAS:
-
Ra² = 4(18.5-17.5)² + (12.0-10.5)² + (10.5-9.8)² = 4(1.0) + 2.25 + 0.49 = 6.74
-
Ra = 2.60
-
RED = 2.60 / 7.5 = 0.35
-
References
-
Hansen solubility parameter - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
-
Zhang, R., et al. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Membranes, 11(12), 936. Available from: [Link]
-
HSP Basics - Hansen Solubility Parameters. (n.d.). Retrieved January 25, 2026, from [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 25, 2026, from [Link]
- Grulke, E. A. (1999). Solubility parameter values. In J. Brandrup, E. H. Immergut, & E. A. Grulke (Eds.), Polymer Handbook (4th ed., pp. VII/675-VII/714). John Wiley & Sons.
-
Burke, J. (1984). Solubility Parameters: Theory and Application. AICCM Bulletin, 10(2), 15-58. Available from: [Link]
- Mohammadi, A. H., & Richon, D. (2011). Group Contribution-Based Method for Determination of Solubility Parameter of Nonelectrolyte Organic Compounds. Industrial & Engineering Chemistry Research, 50(18), 10899-10905.
-
ResearchGate. (n.d.). Solubility parameters calculated by using Hoy and Hoftyzer-Van Krevelen group contribution methods. Retrieved January 25, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Kucera, L. R., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(4), 2067-2077. Available from: [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
-
American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Application of the group contribution method of Fedors for estimate interne energy, molar volume, and total Hildebrand solubility parameter of nimodipine. Retrieved January 25, 2026, from [Link]
- Díaz de los Ríos, M., & Hernández, E. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Universal Journal of Green Chemistry, 2(2), 321-330.
- Kucera, L. R., et al. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS−Polymer Interaction. Macromolecules, 45(4), 2067-2077.
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. Retrieved January 25, 2026, from [Link]
-
Hansen Solubility Parameters. (n.d.). Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Application of the solubility parameter concept to assist with oral delivery of poorly water‐soluble drugs – a PEARRL review. Retrieved January 25, 2026, from [Link]
-
ACS Sustainable Chemistry & Engineering. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. Retrieved January 25, 2026, from [Link]
-
NIST. (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. Retrieved January 25, 2026, from [Link]
-
Pirika. (n.d.). Consideration of Hansen solubility parameters. Part 1. Retrieved January 25, 2026, from [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Relative energy difference (RED) results by Hansen solubility parameters (HSPs) of bioactive compounds from wild thyme for green solvents in comparison with n-hexane. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Experimentally Determined Hansen Solubility Parameters of Biobased and Biodegradable Polyesters. ACS Sustainable Chemistry & Engineering, 12(6), 2390-2400. Available from: [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Just, S., et al. (2013). Improved Group Contribution Parameter Set for the Application of Solubility Parameters to Melt Extrusion. Journal of Pharmaceutical Sciences, 102(8), 2794-2805. Available from: [Link]
-
Hansen Solubility Parameters. (n.d.). Factor of 4. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. Retrieved January 25, 2026, from [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seppic.com [seppic.com]
- 3. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
- 4. researchgate.net [researchgate.net]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 8. mdpi.com [mdpi.com]
- 9. kinampark.com [kinampark.com]
- 10. kinampark.com [kinampark.com]
- 11. kinampark.com [kinampark.com]
- 12. hansen-solubility.com [hansen-solubility.com]
- 13. researchgate.net [researchgate.net]
- 14. americanelements.com [americanelements.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kinampark.com [kinampark.com]
- 17. Factor of 4 | Hansen Solubility Parameters [hansen-solubility.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Degradation of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a molecule of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct stability studies on this specific compound, this guide synthesizes information based on the well-established reactivity of its core functional moieties: a trifluoroacetamide and a primary thiol. We will explore the probable hydrolytic and oxidative degradation mechanisms, providing a framework for identifying potential degradants. Furthermore, this guide outlines detailed, field-proven experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The insights and methodologies presented herein are designed to equip researchers with the necessary tools to thoroughly assess the stability profile of this and structurally related molecules, a critical step in the drug development process.
Introduction: Understanding the Molecule
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a bifunctional molecule featuring a highly fluorinated amide and a reactive thiol group. The trifluoroacetyl group often imparts unique properties to parent molecules, including altered lipophilicity and metabolic stability. The mercaptoethylamine backbone is a common structural motif in various biologically active compounds and chelating agents. A thorough understanding of the stability of this molecule is paramount for its potential development as a therapeutic agent or agrochemical, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.
This guide will delve into the two primary anticipated degradation pathways:
-
Hydrolysis of the Trifluoroacetamide Bond: Amide bonds are susceptible to cleavage under both acidic and basic conditions. The strong electron-withdrawing nature of the trifluoromethyl group is expected to influence the rate and mechanism of this hydrolysis.
-
Oxidation of the Thiol Group: Thiols are readily oxidized to various sulfur-containing species, including disulfides, sulfinic acids, and sulfonic acids. This process can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.
A robust stability testing program, as outlined in this guide, is essential to identify and quantify these degradation products, thereby ensuring the safety and efficacy of any potential drug product.[1]
Predicted Degradation Pathways
Based on fundamental organic chemistry principles, we can predict the most likely degradation routes for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Hydrolytic Degradation
The amide bond in the molecule is a potential site for hydrolytic cleavage. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which then collapses to yield 2-aminoethanethiol and trifluoroacetic acid.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, again forming a tetrahedral intermediate. This intermediate then expels the trifluoroacetate anion to form 2-aminoethanethiol.
Oxidative Degradation
The thiol (-SH) group is highly susceptible to oxidation. The nature of the oxidant and the reaction conditions will determine the final degradation product(s).
-
Formation of the Disulfide Dimer: Mild oxidizing agents or even atmospheric oxygen can lead to the formation of a disulfide-linked dimer. This is a common and often reversible oxidation pathway for thiols.
-
Formation of Sulfinic and Sulfonic Acids: Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can further oxidize the thiol to a sulfinic acid (-SO₂H) and subsequently to a sulfonic acid (-SO₃H). These are generally irreversible oxidation steps.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation studies are a cornerstone of drug development, providing critical information on the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol: Forced Degradation
This protocol is designed to induce degradation to a target level of 5-20%, as recommended by regulatory guidelines.[2]
Materials:
-
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat with 1 M NaOH and/or gentle heating (e.g., 40°C).
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer a solid sample of the compound to a vial and place it in an oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in methanol and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare the samples for analysis.
-
Data Presentation: Summary of Potential Degradation Products
| Stress Condition | Predicted Degradation Product(s) | Rationale |
| Acid Hydrolysis | 2-Aminoethanethiol, Trifluoroacetic acid | Cleavage of the amide bond. |
| Base Hydrolysis | 2-Aminoethanethiol, Trifluoroacetate | Cleavage of the amide bond. |
| Oxidation | Disulfide dimer, Sulfinic acid derivative, Sulfonic acid derivative | Oxidation of the thiol group. |
| Thermal | To be determined by analysis | Potential for various reactions. |
| Photolytic | To be determined by analysis | Potential for various reactions. |
Stability-Indicating Analytical Methodology
A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[3] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and ability to provide structural information about the analytes.
Experimental Protocol: HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical starting point would be 5% B, increasing to 95% B over 10 minutes, followed by a hold and re-equilibration. This gradient should be optimized to achieve adequate separation of the parent compound and all degradation products.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative modes should be evaluated. Positive mode is likely to be more sensitive for the parent compound and its amine-containing degradants.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity of the parent compound.
-
MS Scan Mode: Full scan MS to identify the molecular ions of the parent and potential degradation products.
-
MS/MS Scan Mode: Product ion scan of the parent compound's molecular ion to determine its fragmentation pattern. This will aid in the structural elucidation of degradation products which may share common fragments.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, develop MRM transitions for the parent compound and each identified degradation product.
Sample Preparation:
-
Forced degradation samples should be diluted with the initial mobile phase composition to ensure compatibility with the reverse-phase column and to minimize peak distortion.[4]
-
A "dilute-and-shoot" approach is often sufficient for these in-vitro samples.[4]
Data Interpretation and Structural Elucidation
The mass spectrometer will provide crucial data for identifying the degradation products.
-
Molecular Ion Information: The full scan MS data will reveal the molecular weights of the degradation products.
-
Fragmentation Patterns: The MS/MS spectra will show how the molecules break apart.[5] The fragmentation of the trifluoroacetamide and the mercaptoethyl moieties will provide structural clues. For instance, the loss of the trifluoroacetyl group or fragments corresponding to the sulfur-containing portion of the molecule can be monitored.[6]
Conclusion and Future Directions
This technical guide provides a foundational understanding of the potential stability challenges and a robust analytical framework for assessing 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. The primary degradation pathways are predicted to be hydrolysis of the trifluoroacetamide bond and oxidation of the thiol group. The provided forced degradation and HPLC-MS/MS protocols offer a comprehensive approach to systematically investigate these pathways, identify degradation products, and develop a stability-indicating method.
For researchers and drug development professionals, the successful application of these methodologies will be critical in determining the viability of this molecule for further development. Future work should focus on the isolation and definitive structural characterization of any significant degradation products using techniques such as NMR spectroscopy. Furthermore, the kinetics of the degradation processes should be investigated to establish a comprehensive stability profile and inform formulation and storage strategies.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Schmidt, A. S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). Available at: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Available at: [Link]
-
Method development for the determination of thiols using HPLC with fluorescence detection. (n.d.). Diva-Portal.org. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminous. Available at: [Link]
-
ICH Guidelines Q1A, Q1B & Q1C | Stability approach | Stress testing | Photostability. (2025, July 17). YouTube. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
-
ICH Q1A(R2) Guideline. (n.d.). ICH. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Available at: [Link]
-
Mass spectrometry 1. (2023, January 29). Chemistry LibreTexts. Available at: [Link]
-
Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. Available at: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Available at: [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223. Available at: [Link]
-
Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). Available at: [Link]
-
Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 14). YouTube. Available at: [Link]
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen-Oxygen Rearrangements. (2021, March 3). PubMed. Available at: [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Metabo-sci. Available at: [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Available at: [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA. Available at: [Link]
Sources
An In-Depth Technical Guide to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a specialized chemical reagent with significant potential in biochemical research and pharmaceutical development. The document details the compound's fundamental physicochemical properties, outlines a robust protocol for its synthesis and characterization, and explores its primary application as a strategic tool in chemical biology and drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this trifluoroacetylated aminothiol.
Introduction: The Strategic Value of Trifluoroacetylation
In the landscape of modern drug discovery and chemical biology, the precise modification of biomolecules is paramount. 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide emerges as a key reagent in this context, effectively serving as a protected form of cysteamine. Cysteamine, an aminothiol naturally synthesized in the human body, is a potent antioxidant and is used in the treatment of the genetic disorder cystinosis.[1] However, the high reactivity of its free sulfhydryl (thiol) group complicates its use in multi-step synthetic pathways where selective modification of the amino group is desired.
The introduction of the trifluoroacetyl group onto the nitrogen atom provides a chemically stable yet readily cleavable protecting group.[2][3] This strategic protection allows for reactions involving the thiol group while the amine remains inert. The electron-withdrawing nature of the trifluoromethyl moiety imparts unique chemical properties, influencing the molecule's reactivity and stability. This guide will elucidate the synthesis, characterization, and utility of this important building block.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is foundational to its successful application. The key identifiers and properties of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide are summarized below.
| Property | Value | Source |
| Chemical Formula | C₄H₆F₃NOS | [4] |
| Molecular Weight | 173.16 g/mol | [4] |
| IUPAC Name | 2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | - |
| CAS Number | 1869-45-0 | [4] |
| Appearance | (Predicted) White to off-white solid or oil | - |
| Solubility | Expected to be soluble in polar organic solvents | - |
Note: Experimental data for properties such as melting point, boiling point, and density are not widely reported in publicly accessible literature, reflecting the compound's primary use as a synthetic intermediate rather than an isolated final product.
Synthesis and Characterization: A Strategic Approach
The synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide requires a careful strategy to achieve selective N-acylation over the more nucleophilic thiol group. Direct acylation of cysteamine with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA) is often complicated by competing S-acylation and the potential for a thermodynamically favored S-to-N acyl transfer.[5]
Therefore, a more robust and reliable method involves the temporary protection of the thiol group, followed by N-acylation and subsequent deprotection. A common and effective strategy employs a disulfide bond as the protecting group, starting from cystamine dihydrochloride.
Synthesis Workflow
The synthesis can be visualized as a three-stage process: N-acylation of the disulfide-protected amine, reduction of the disulfide bond to liberate the free thiol, and purification.
Caption: Synthesis workflow for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Detailed Experimental Protocol
This protocol is a representative method adapted from standard organic synthesis techniques for selective N-acylation of aminothiols.
Materials:
-
Cystamine dihydrochloride
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: Synthesis of N,N'-bis(trifluoroacetyl)cystamine
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend cystamine dihydrochloride (1 equivalent) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) (2.2 equivalents) dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.
-
Causality: TEA is a non-nucleophilic base that acts as an acid scavenger for the HCl generated from the salt and the trifluoroacetic acid byproduct of the reaction, driving the acylation forward.
-
-
Acylation: Slowly add trifluoroacetic anhydride (TFAA) (2.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N,N'-bis(trifluoroacetyl)cystamine, which can be used directly in the next step.
Part B: Reduction to 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
-
Dissolution: Dissolve the crude N,N'-bis(trifluoroacetyl)cystamine from Part A in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Reduction: Add a solution of Tris(2-carboxyethyl)phosphine (TCEP) (1.1 equivalents) in the same buffer. Stir the reaction at room temperature for 1-2 hours.
-
Causality: TCEP is a potent, selective, and stable reducing agent for disulfide bonds that is effective under a wide range of pH and is less reactive towards other functional groups compared to thiol-based reductants like DTT.[6]
-
-
Extraction: Extract the aqueous reaction mixture three times with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure. Expected ¹H NMR signals would include multiplets for the two methylene groups (-CH₂-CH₂-) and a broad signal for the amide N-H and thiol S-H protons. ¹⁹F NMR would show a characteristic singlet for the -CF₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition, matching the molecular formula C₄H₆F₃NOS.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch, C=O stretch (amide I), and S-H stretch.
Applications in Research and Drug Development
The primary utility of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide lies in its role as a protected building block and chemical probe.
Amine Protection in Synthesis
The trifluoroacetyl (TFA) group is a well-established protecting group for primary and secondary amines.[2] It is stable to strongly acidic conditions used for the cleavage of other protecting groups like Boc, but it can be readily removed under mild basic conditions (e.g., aqueous ammonia or potassium carbonate in methanol), ensuring orthogonality in complex synthetic schemes.[2][6] This allows for:
-
Selective Thiol Modification: The free thiol group can be engaged in reactions such as Michael additions, disulfide bond formation, or conjugation to surfaces (e.g., gold nanoparticles) while the amine is protected.
-
Peptide and Peptidomimetic Synthesis: It can be used to introduce a terminal cysteamine-like moiety into a peptide sequence, which is valuable for creating cyclic peptides, introducing labels, or mimicking disulfide bridges.
Chemical Biology and Proteomics
The introduction of fluorinated tags is a growing area in chemical biology. While the direct application of this specific molecule is not broadly documented, its structure lends itself to several potential uses:
-
¹⁹F NMR Probes: The trifluoromethyl group provides a clean and sensitive handle for ¹⁹F NMR studies, which can be used to monitor the binding of the molecule to proteins or other biological targets in a complex mixture without background interference.
-
Reagents for Protein Modification: After deprotection of the amine, the molecule could be further functionalized to create bifunctional crosslinkers or affinity labels, where the thiol group targets cysteine residues on proteins.
Safety and Handling
-
Hazard Classification (Predicted):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Avoid contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Due to the presence of a free thiol, which is susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of the corresponding disulfide.
-
Conclusion
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide is a valuable synthetic intermediate whose utility is derived from the strategic use of the trifluoroacetyl group to protect the amine of cysteamine. This protection allows for selective chemistry to be performed at the thiol position, a critical capability in the synthesis of complex molecules for pharmaceutical and biochemical applications. While detailed physicochemical data remains sparse, the synthetic routes are logical and achievable through established organic chemistry principles. As the demand for precisely engineered biomolecules and chemical probes grows, the application of such strategically protected building blocks is set to expand, offering researchers powerful tools for innovation.
References
-
Besouw, M., et al. (2013). Cysteamine: a multi-faceted antioxidant. Radical Biology and Medicine, 62, 1-11. Available at: [Link]
-
Millar, A., et al. (2009). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 34(5), 389-396. Available at: [Link]
-
Fernandez, C., et al. (1995). Synthesis and radioprotective activity of new cysteamine and cystamine derivatives. European Journal of Medicinal Chemistry, 30(2), 145-154. Available at: [Link]
-
Lahiani-Skiba, M., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available at: [Link]
-
Dekker, F. J., & Sewald, N. (2006). N-Trifluoroacetylamino acids in peptide chemistry. Amino Acids, 31(1), 1-15. Available at: [Link]
-
Weygand, F., & Csendes, E. (1952). N-Trifluoracetyl-aminosäuren. Angewandte Chemie, 64(5), 136-136. Available at: [Link]
-
Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. Journal of Organic Chemistry, 56(8), 2648-2650. Available at: [Link]
-
PubChem. (n.d.). Cysteamine. National Center for Biotechnology Information. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available at: [Link]
-
Gahl, W. A., et al. (2002). Cysteamine therapy for children with nephropathic cystinosis. New England Journal of Medicine, 347(2), 111-121. Available at: [Link]
-
Le, S., et al. (2022). Dithiol Based on l-Cysteine and Cysteamine as a Disulfide-Reducing Agent. The Journal of Organic Chemistry, 87(15), 10073-10079. Available at: [Link]
-
Behrendt, R., et al. (2016). The Trifluoroacetyl Group as a Versatile Tool in Organic Synthesis. Angewandte Chemie International Edition, 55(39), 11696-11708. Available at: [Link]
-
American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Available at: [Link]
-
American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Available at: [Link]
Sources
- 1. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroacetyl as an orthogonal protecting group for guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Novel Chemical Entity
This technical guide provides a comprehensive preliminary research overview of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. While direct literature on this specific compound is sparse, this document synthesizes foundational chemical principles and data from closely related analogues to present a robust theoretical and practical framework. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the synthesis, properties, and potential applications of this intriguing fluorinated aminothiol derivative. We will delve into its plausible synthesis, predicted reactivity, potential as a therapeutic agent or biochemical probe, and the analytical methodologies for its characterization.
Molecular Overview and Physicochemical Properties
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, also known as N-(trifluoroacetyl)cysteamine, possesses a unique combination of functional groups: a reactive thiol, a stable amide linkage, and an electron-withdrawing trifluoroacetyl group. This trifecta of functionalities suggests a rich chemical landscape for exploration.
| Property | Value/Information | Source |
| Molecular Formula | C4H6F3NOS | |
| Molecular Weight | 173.16 g/mol | |
| CAS Number | 1869-45-0 | |
| Appearance | Inferred to be a solid or oil at room temperature. | N/A |
| Solubility | Expected to be soluble in a range of organic solvents. | N/A |
| pKa (Thiol) | Predicted to be slightly lower than that of cysteamine (~8.2) due to the electron-withdrawing nature of the trifluoroacetyl group. | Inferred |
Synthesis and Characterization
Proposed Synthetic Protocol: N-Trifluoroacetylation of Cysteamine
This protocol is based on established methods for the N-acylation of amines.
Reaction Scheme:
Figure 1: Proposed synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Materials:
-
Cysteamine hydrochloride
-
Ethyl trifluoroacetate
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Methodology:
-
Preparation of Cysteamine Free Base: In a round-bottom flask, dissolve cysteamine hydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and add one equivalent of a suitable base (e.g., sodium hydroxide solution) dropwise to liberate the free amine. Extract the aqueous solution with an organic solvent like DCM. Dry the organic extracts over anhydrous sodium sulfate, filter, and use the resulting solution of cysteamine free base directly in the next step. Rationale: Cysteamine is often supplied as a hydrochloride salt to improve stability. The free amine is required for the acylation reaction.
-
N-Acylation Reaction: To the solution of cysteamine free base in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add one equivalent of ethyl trifluoroacetate. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Rationale: The use of an ester of trifluoroacetic acid provides a milder and more selective acylation compared to the highly reactive trifluoroacetic anhydride, minimizing side reactions. The reaction is performed under anhydrous and inert conditions to prevent hydrolysis of the ester and oxidation of the thiol.
-
Work-up: Upon completion, wash the reaction mixture sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Rationale: The aqueous work-up removes the base, any remaining starting materials, and the ethanol byproduct.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. Rationale: Chromatographic purification is essential to remove any unreacted starting materials and potential side products, such as the S-acylated or di-acylated species.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the methylene group adjacent to the sulfur, a quartet for the methylene group adjacent to the nitrogen (split by the neighboring methylene and the amide proton), a broad singlet for the amide proton, and a singlet or broad signal for the thiol proton.
-
¹³C NMR: Characteristic signals for the two methylene carbons, the carbonyl carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling) are expected.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift of trifluoroacetamides typically falls in the range of -67 to -85 ppm relative to CFCl₃[1].
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): The protonated molecule [M+H]⁺ would be expected as the base peak.
-
Fragmentation Pattern: The fragmentation of N-trifluoroacetylated compounds is expected to proceed via cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the amide bond[2].
Chemical Reactivity and Properties
The chemical behavior of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is dictated by its three key functional groups.
Figure 2: Key reactive sites and properties of the molecule.
The Thiol Group: A Hub of Reactivity
The thiol group is the most reactive site for many biochemical and chemical transformations.
-
Oxidation: The thiol is susceptible to oxidation, particularly in the presence of air and metal ions, to form the corresponding disulfide, N,N'-(disulfanediylbis(ethane-2,1-diyl))bis(2,2,2-trifluoroacetamide). This process is often reversible. Cysteamine itself is known to be unstable in aqueous solutions due to rapid oxidation to cystamine[3].
-
Nucleophilicity: The thiolate anion, formed under basic conditions, is a potent nucleophile and can participate in a variety of reactions, including Michael additions to α,β-unsaturated carbonyl compounds and substitution reactions with alkyl halides.
-
Thiol-Disulfide Exchange: This is a crucial reaction in biological systems. The thiol group of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide can react with disulfide bonds in proteins and other molecules, leading to the formation of a mixed disulfide. This reactivity is the basis for the therapeutic action of cysteamine in cystinosis[4].
The Trifluoroacetamide Group: A Modulator of Properties
The trifluoroacetyl group significantly influences the overall properties of the molecule.
-
Stability and Deprotection: The trifluoroacetyl group is a stable amide linkage. It can be cleaved under basic conditions to release the parent amine, cysteamine. This property could be exploited for pro-drug strategies.
-
Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group will decrease the basicity of the amide nitrogen and is expected to lower the pKa of the thiol group, making it a stronger acid compared to the thiol in N-acetylcysteamine.
-
Lipophilicity: The fluorine atoms will increase the lipophilicity of the molecule, which can have significant implications for its biological activity, including membrane permeability and interaction with hydrophobic binding pockets of proteins[5].
Potential Applications in Drug Development and Research
The unique structural features of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide suggest several promising avenues for its application.
As a Potential Therapeutic Agent
Cysteamine and its derivatives have a wide range of therapeutic applications[4]. The introduction of the trifluoroacetyl group could modulate these activities or introduce new ones.
Figure 3: Potential therapeutic applications based on the chemistry of the molecule.
-
Cystinosis: Cysteamine is the standard treatment for the genetic disorder cystinosis[6]. The trifluoroacetylated derivative could act as a pro-drug with improved pharmacokinetic properties, such as better oral bioavailability and central nervous system penetration.
-
Neurodegenerative Diseases: Cysteamine and cystamine have shown neuroprotective effects in models of Huntington's and Parkinson's diseases[7]. The increased lipophilicity of the fluorinated analogue may enhance its ability to cross the blood-brain barrier.
-
Antimicrobial and Anticancer Activity: The thiol group is known to interact with various biological targets. The incorporation of a trifluoroacetyl moiety could enhance the potency and selectivity of the compound towards microbial or cancer-specific targets.
As a Biochemical Probe
The reactivity of the thiol group makes this molecule a potential tool for chemical biology research.
-
Protein Labeling: The thiol can be used to selectively label cysteine residues in proteins through disulfide exchange or by reaction with electrophilic sites. The trifluoroacetyl group provides a ¹⁹F NMR handle for tracking the labeled protein.
-
Enzyme Inhibition: The molecule could act as an inhibitor of enzymes that have a cysteine residue in their active site.
-
Studying Oxidative Stress: As a thiol-containing compound, it can be used in cellular studies to investigate the effects of oxidative stress and the role of thiol-containing molecules in cellular defense mechanisms.
Experimental Protocols: Exemplary Workflows
The following protocols are hypothetical and intended to serve as a starting point for researchers.
Protocol for Thiol-Disulfide Exchange with a Model Disulfide
This protocol describes a general procedure to evaluate the reactivity of the thiol group.
Materials:
-
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Prepare a stock solution of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide in a suitable organic solvent (e.g., DMSO) and a stock solution of DTNB in the phosphate buffer.
-
In a cuvette, add the phosphate buffer and a known concentration of DTNB.
-
Initiate the reaction by adding a small volume of the 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide stock solution to the cuvette.
-
Immediately monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of the thiol-disulfide exchange reaction.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Protocol for Deprotection of the Trifluoroacetyl Group
This protocol outlines a general method for the cleavage of the trifluoroacetyl group.
Materials:
-
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
-
Aqueous base (e.g., 1 M Sodium Hydroxide or Potassium Carbonate)
-
Methanol or another suitable solvent
-
Acid for neutralization (e.g., 1 M HCl)
-
Analytical technique for monitoring (e.g., HPLC or LC-MS)
Step-by-Step Methodology:
-
Dissolve 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide in methanol.
-
Add an excess of the aqueous base to the solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC or LC-MS, looking for the disappearance of the starting material and the appearance of cysteamine.
-
Upon completion, neutralize the reaction mixture with acid.
-
Analyze the product to confirm the formation of cysteamine.
Safety and Handling
While specific toxicity data for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is not available, general precautions for handling thiols and acetamides should be followed.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hazards: Thiols are known for their strong, unpleasant odors. Acetamides can be irritants. Cysteamine can cause adverse effects if ingested[6].
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent oxidation of the thiol group.
Conclusion and Future Directions
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide represents a promising, yet underexplored, chemical entity. Its synthesis is feasible through established chemical transformations, and its unique combination of functional groups suggests a wide range of potential applications in drug discovery and as a biochemical tool. Future research should focus on the development of a robust and scalable synthesis, a thorough investigation of its physicochemical and pharmacological properties, and an exploration of its efficacy in relevant biological models. This white paper provides a solid foundation for initiating such investigations.
References
- Besada, C., Pescina, S., et al. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 191, 113591.
- Wikipedia. (2024). Cysteamine.
- Weygand, F., & Geiger, R. (1956). Use of N-trifluoroacetyl-protected amino acid chlorides in peptide coupling reactions with virtually complete preservation of stereochemistry. Chemische Berichte, 89(3), 647-652.
- O'Hagan, D. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4384.
- Gibrat, C., & Cicchetti, F. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases. Frontiers in Neurology, 10, 1288.
- Robbe, Y., Fernandez, J. P., et al. (1985). Synthesis and radioprotective activity of new cysteamine and cystamine derivatives. European Journal of Medicinal Chemistry, 20(1), 43-50.
- Bernardim, B., et al. (2020). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues.
- Kim, D. S., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 88(11), 7136-7142.
- European Patent Office. (2017). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Sjöberg, P. J., & Merenyi, F. (1997). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3.
- Fischer, C. (2016). Cleavage of Fm-Thiol protecting group.
- Grynkiewicz, G., et al. (2020).
- Grynkiewicz, G., et al. (2020).
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
- Park, H., & Lee, J. (2020). Lysine-Reactive N-Acyl-N-aryl Sulfonamide Warheads: Improved Reaction Properties and Application in the Covalent Inhibition of an Ibrutinib-Resistant BTK Mutant. Journal of the American Chemical Society, 142(34), 14594-14604.
- Wang, F., et al. (2021). Electrochemical N-acylation synthesis of amides under aqueous conditions. Green Chemistry, 23(16), 5917-5922.
- Miller, D. J., et al. (2013). Synthesis of the complete series of mono acetates of N-acetyl-d-neuraminic acid. Organic & Biomolecular Chemistry, 11(44), 7644-7654.
- Kirley, T. L. (1989). Determination of membrane potential and cell volume by 19F NMR using trifluoroacetate and trifluoroacetamide probes. Analytical Biochemistry, 183(2), 231-237.
- Google Patents. (2017). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Reid, D. W., et al. (2018). Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection. Antimicrobial Agents and Chemotherapy, 62(12), e01212-18.
- Yu, H., et al. (2018). Synthesis of the complete series of mono acetates of N-acetyl-D-neuraminic acid.
- Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643.
- Gibrat, C., & Cicchetti, F. (2019). Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases.
- European Patent Office. (1987). EP0239063A2 - Process for preparing N-omega-trifluoroacetyl amino acid.
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Tian, J., et al. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters, 25(31), 5740-5744.
- ChemicalBook. (2023). 2-amino-N-(2,2,2-trifluoroethyl)
- Ilardi, E. A., & Muth, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5396.
- Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2014, 1-11.
- Google Patents. (1996). JP5652628B2 - Process for producing 2-amino-N- (2,2,2-trifluoroethyl) acetamide compound or a salt thereof.
- Wang, Y., et al. (2019). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Journal of Molecular Structure, 1180, 523-530.
- Kent, S. B., et al. (1984). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 24(5), 522-530.
- Shannon, A., & Tedder, M. (2021). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 26(16), 4983.
- Adhikary, A., et al. (2024). Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates. International Journal of Molecular Sciences, 25(19), 10599.
- Li, X., & Brik, A. (2016). Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis. Molecules, 21(5), 572.
- Trowbridge, A., et al. (2020). N‐acylation of BCP‐sulfoximines 9 with ethyl chloroformate. 11 f is a suitable precursor for a BCP‐Roniciclib analogue 13.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
- Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Chemistry LibreTexts. (2023).
- Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Harvey, S. R., et al. (2017). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 28(9), 1841-1850.
- Biron, J. P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 47.
- SpectraBase. (n.d.). Trifluoroacetic acid sodium salt - Optional[19F NMR] - Chemical Shifts.
- The Organic Chemistry Tutor. (2023).
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges for cysteamine stabilization, quantification, and biological effects improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases [frontiersin.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Protein Labeling with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide for protein labeling. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure successful and reproducible results.
Introduction: A Novel Tool for Site-Specific Protein Modification
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a versatile reagent for the site-specific modification of proteins. Its unique structure, featuring a reactive thiol group and a trifluoroacetyl moiety, offers a dual functionality. The thiol group allows for covalent attachment to specific amino acid residues, primarily cysteines, while the trifluoroacetyl group can serve as a reporter for ¹⁹F NMR spectroscopy, a purification tag, or a unique chemical handle for further downstream applications.
The strategic advantage of using this reagent lies in the high selectivity of thiol-based conjugation, which allows for precise control over the labeling site, minimizing off-target modifications and preserving protein structure and function.[1] This is particularly crucial in the development of protein-based therapeutics, where homogeneity and well-defined structure are paramount.
Mechanism of Action: Covalent Modification of Cysteine Residues
The primary mechanism for labeling proteins with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide involves the reaction of its thiol group with a thiol-reactive group on the protein. The most common target for this reaction is the side chain of cysteine residues.[1][2]
The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate) on an electrophilic center. For this to occur, the protein's cysteine residues must be in a reduced state. The most common strategies involve a two-step process:
-
Activation of the Protein: The protein is first reacted with a heterobifunctional crosslinker containing a thiol-reactive group, such as a maleimide or an iodoacetamide. This step introduces a specific site for the subsequent attachment of the thiol-containing label.
-
Labeling with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide: The thiol group of the reagent then reacts with the introduced maleimide or iodoacetamide group on the protein, forming a stable thioether bond.[3][4]
The reaction with a maleimide-activated protein is a Michael addition, which is highly efficient and selective for thiols at a pH range of 6.5-7.5.[3][5] The reaction with an iodoacetamide-activated protein is an S-alkylation, which is also highly specific for cysteine residues.[4][6]
Sources
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Labeling Protein with Thiol-reactive Probes [bio-protocol.org]
- 3. bachem.com [bachem.com]
- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
Application Note: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide as a Cysteine-Reactive Probe for Mass Spectrometry-Based Proteomics
Abstract
The study of cysteine residues within proteins is critical for understanding protein structure, function, and redox signaling. However, the inherent reactivity of the cysteine thiol group presents analytical challenges for mass spectrometry (MS). This application note introduces 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a specialized chemical probe designed for the derivatization of cysteine residues. We detail the principles of its application, protocols for protein labeling and sample preparation, and guidelines for subsequent mass spectrometry analysis. The unique trifluoroacetyl moiety provides a distinct mass signature, facilitating the confident identification and potential quantification of cysteine-containing peptides in complex biological samples. This guide is intended for researchers, scientists, and drug development professionals engaged in advanced proteomics and protein characterization.
Introduction: The Challenge and Opportunity of Cysteine Analysis
Cysteine is a unique amino acid due to its thiol (-SH) side chain, which can exist in a reduced (free thiol) or oxidized state, commonly as a disulfide bond (S-S) with another cysteine. This redox sensitivity makes cysteine residues key players in catalytic activity, protein folding, and cellular signaling pathways. However, this same reactivity complicates proteomic analysis. Free thiols are prone to uncontrolled oxidation and adduction during sample preparation, while disulfide bonds can mask peptides from detection and analysis.
Mass spectrometry has become an indispensable tool for protein analysis, offering high sensitivity and the ability to identify post-translational modifications (PTMs).[1][2] To overcome the challenges of cysteine analysis, a common strategy is to derivatize, or "cap," the free thiol groups. This is achieved by reacting them with a chemical agent that forms a stable covalent bond, preventing unwanted side reactions and introducing a tag for easier detection.
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TF-MEA) is a reagent designed for this purpose. It leverages established thiol-reactive chemistry to specifically modify cysteine residues.
Key Structural Features:
-
Mercaptoethyl Group: Contains a reactive thiol (-SH) group that, under appropriate conditions, can form a stable disulfide bond with a cysteine residue on a protein.
-
Trifluoroacetyl Moiety: The three fluorine atoms provide a highly specific and unambiguous mass shift that is easily identifiable in a mass spectrum.
This document provides the scientific rationale and step-by-step protocols for using TF-MEA as a derivatization agent for advanced mass spectrometry-based proteomics.
Principle of Operation and Advantages in Mass Spectrometry
The core application of TF-MEA is the covalent labeling of cysteine residues through a disulfide exchange reaction. The workflow begins with the reduction of all disulfide bonds within a protein sample to yield free thiols. These newly exposed and pre-existing free thiols are then reacted with an activated form of TF-MEA or under conditions that promote disulfide exchange, resulting in a stable, mixed disulfide bond between the protein's cysteine and the reagent.
Advantages of the TF-MEA Tag:
-
Unambiguous Mass Signature: The covalent addition of TF-MEA results in a precise mass increase of 172.00 Da on each modified cysteine residue (calculated from the reagent's molecular weight of 173.16 Da minus the two hydrogen atoms lost during disulfide bond formation). This unique mass shift is readily configured in database search algorithms, minimizing false identifications.
-
Reversible Labeling: Unlike alkylating agents (e.g., iodoacetamide) that form permanent thioether bonds, the disulfide linkage formed by TF-MEA is reversible.[3] This bond can be cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), a feature that can be exploited for enrichment strategies or multi-stage analytical workflows.[4]
-
Enhanced Chromatographic and Spectrometric Properties: The introduction of the fluorinated tag can alter the physicochemical properties of the peptide, potentially improving chromatographic separation and influencing fragmentation patterns during tandem mass spectrometry (MS/MS), which may yield more comprehensive spectral data.[5]
-
Quantitative Potential: TF-MEA is suitable for relative quantification studies. By comparing samples labeled with TF-MEA against those labeled with a non-fluorinated analog (N-(2-mercaptoethyl)acetamide, +57.02 Da modification), researchers can accurately measure changes in cysteine reactivity or protein abundance across different biological states.
Experimental Workflow Overview
The overall process, from native protein to data analysis, is a multi-step procedure requiring careful execution to ensure high labeling efficiency and data quality.
Caption: Workflow for TF-MEA labeling and proteomic analysis.
Detailed Application Protocols
Audience Advisory: These protocols are designed for researchers familiar with basic protein chemistry and mass spectrometry sample preparation. All work should be conducted in a properly equipped laboratory.
Protocol 1: Protein Reduction and Cysteine Labeling
This protocol describes the derivatization of cysteine residues in a purified protein sample or a complex protein lysate.
A. Materials and Reagents
-
Protein Sample: 1 mg/mL protein solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Denaturation/Solubilization Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) stock solution.[3]
-
Labeling Reagent: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TF-MEA), 200 mM stock in DMSO.
-
Quenching Solution: 1 M DTT.
-
Buffer Exchange System: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes.[3]
B. Step-by-Step Procedure
-
Protein Solubilization and Denaturation:
-
To 100 µL of protein sample (100 µg), add 100 µL of 8 M Urea buffer. Mix gently by pipetting.
-
Rationale: Denaturation is crucial to unfold the protein, ensuring all cysteine residues, including those buried within the protein core or participating in disulfide bonds, are accessible to reagents.
-
-
Reduction of Disulfide Bonds:
-
Add the reducing agent to a final concentration of 10 mM (e.g., 4 µL of 500 mM DTT to the 200 µL sample volume).
-
Incubate at 37°C for 1 hour with gentle agitation.
-
Rationale: This step cleaves all disulfide bonds, converting them to free thiol groups, which are the targets for labeling.[4]
-
-
Removal of Excess Reducing Agent:
-
It is critical to remove the reducing agent before adding the labeling reagent, as its free thiols would compete for the reaction.
-
Use a pre-equilibrated desalting column appropriate for your sample volume, following the manufacturer's instructions. Elute the protein into a fresh collection tube using the denaturation buffer (without DTT/TCEP).
-
Rationale: Failure to remove the reducing agent is a primary cause of low labeling efficiency.
-
-
Cysteine Labeling with TF-MEA:
-
Immediately add TF-MEA from the stock solution to the reduced, cleaned protein sample to a final concentration of 40 mM.
-
Incubate for 2 hours at room temperature in the dark.
-
Rationale: The reaction proceeds via disulfide exchange. A molar excess of the labeling reagent drives the reaction to completion. Protecting the reaction from light minimizes the risk of non-specific reactions.[6]
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 50 mM to quench any unreacted TF-MEA. Incubate for 15 minutes.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the steps to digest the labeled protein into peptides suitable for mass spectrometry. The "filter-aided sample preparation" (FASP) method is described here as a robust option.
A. Materials and Reagents
-
Labeled Protein Sample: From Protocol 1.
-
Filter Units: 30 kDa MWCO centrifugal filter units.
-
Wash Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0.
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Trypsin: MS-grade, prepared at 0.5 µg/µL in 50 mM acetic acid.
-
Peptide Cleanup: C18 solid-phase extraction (SPE) cartridges or tips.
-
LC-MS Solvent A: 0.1% Formic Acid in water.
-
LC-MS Solvent B: 0.1% Formic Acid in 80% Acetonitrile.
B. Step-by-Step Procedure
-
Buffer Exchange into Digestion Buffer:
-
Dilute the labeled protein sample with 8 M Urea wash buffer and load it onto a 30 kDa MWCO filter unit.
-
Centrifuge according to the manufacturer's protocol to remove the buffer.
-
Wash the filter twice with 200 µL of 8 M Urea buffer, followed by two washes with 200 µL of 50 mM Ammonium Bicarbonate.
-
Rationale: Urea must be removed as it is incompatible with trypsin activity. Ammonium bicarbonate provides the optimal pH for digestion.
-
-
Proteolytic Digestion:
-
After the final wash, add 100 µL of 50 mM Ammonium Bicarbonate to the filter unit.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio.
-
Incubate overnight (16-18 hours) at 37°C.
-
Rationale: Trypsin cleaves the protein into smaller peptides, which are ideal for analysis by tandem mass spectrometry.[7]
-
-
Peptide Elution and Cleanup:
-
Centrifuge the filter unit to collect the peptides in a clean tube.
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 SPE tip according to the manufacturer's protocol. Elute in LC-MS Solvent B.
-
Dry the peptides in a vacuum centrifuge and store at -20°C.
-
-
Sample Reconstitution:
-
Just before analysis, reconstitute the dried peptides in an appropriate volume of LC-MS Solvent A (e.g., 20 µL) for injection.
-
Mass Spectrometry and Data Analysis
A. LC-MS/MS Configuration
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system is recommended for optimal peptide detection and fragmentation.[8]
-
Gradient: A standard 60-120 minute gradient from 2% to 40% Solvent B is a good starting point for complex samples.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) is commonly used, where the instrument surveys for peptide precursor ions and selects the most intense ones for fragmentation (MS/MS).[9]
B. Database Search Parameters
Accurate data analysis requires specifying the TF-MEA modification in your search software (e.g., MaxQuant, Proteome Discoverer, Mascot).
Caption: Logic for configuring a proteomics database search.
C. Quantitative Data Analysis
For quantitative experiments comparing a TF-MEA labeled sample with a non-fluorinated analog, the relative abundance of a peptide can be determined by comparing the extracted ion chromatogram (XIC) peak areas for the two differentially labeled precursor ions.
| Parameter | Value | Description |
| Enzyme | Trypsin/P | Allows cleavage after Lysine (K) and Arginine (R). |
| Fixed Modifications | Carbamidomethyl (C) | Only if a standard alkylation step was also used. Otherwise, none. |
| Variable Modifications | Oxidation (M) | Common methionine oxidation. |
| TF-MEA (C) | +172.00 Da on Cysteine (C). This is the critical parameter. | |
| Precursor Mass Tolerance | 10 ppm | For high-resolution instruments. |
| Fragment Mass Tolerance | 0.05 Da | For high-resolution instruments. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Incomplete reduction of disulfide bonds.2. Residual reducing agent (DTT/TCEP) in the reaction.3. Insufficient labeling reagent concentration or incubation time. | 1. Increase DTT/TCEP concentration or incubation time.2. Ensure complete removal of reducing agent via desalting or dialysis.3. Increase molar excess of TF-MEA and/or extend incubation time. |
| No Labeled Peptides Detected | 1. Incorrect mass specified for the modification in the search parameters.2. The protein of interest has no accessible cysteine residues. | 1. Double-check the modification mass is set to +172.00 Da on Cysteine.2. Verify the protein sequence for cysteine content. Run a positive control with a known cysteine-containing protein. |
| High Background Noise | 1. Non-specific binding of the reagent.2. Sample contamination. | 1. Ensure the reaction is properly quenched. 2. Perform thorough peptide cleanup using C18 SPE. |
Conclusion
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a valuable and specialized tool for the mass spectrometric analysis of protein cysteines. Its ability to introduce a stable, reversible, and mass-distinct tag onto cysteine residues enables researchers to overcome common analytical hurdles. By following the detailed protocols and data analysis guidelines presented in this note, scientists in basic research and drug development can confidently identify cysteine-containing peptides, investigate redox modifications, and perform comparative proteomic analyses with high precision.
References
-
American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Retrieved from [Link]
- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Zhang, Y., et al. (2025). Mass spectrometry-based proteomics of FFPE tissues: progress, limitations, and clinical translation barriers. Journal of Proteome Research. Retrieved from [Link]
-
Mann, M., & Aebersold, R. (2001). Analysis of proteins and proteomes by mass spectrometry. Annual Review of Biochemistry, 70, 437-473. Retrieved from [Link]
-
Das, A. (2007). Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. Carnegie Mellon University. Retrieved from [Link]
-
Tizazu, A. M., et al. (2023). Mass spectrometry-based proteomics as an emerging tool in clinical laboratories. Journal of Clinical Pathology, 76(10), 665-672. Retrieved from [Link]
-
Padula, M. (2016). Mass spectrometry for proteomics - part 2. YouTube. Retrieved from [Link]
-
Tsumagari, K., et al. (2023). Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics. Molecular & Cellular Proteomics, 22(12), 100677. Retrieved from [Link]
- Google Patents. (n.d.). CN103124721B - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Kuśmierek, K., & Bald, E. (2004). Determination of Cysteine, Glutathione and N-acetylcysteine in Plasma by Ion-Pair Reversed-Phase Liquid Chromatography and Post-Column Derivatization. Acta Chromatographica, 14, 108-118. Retrieved from [Link]
-
An, Y., et al. (2007). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 18(1), 214-219. Retrieved from [Link]
-
Zhang, Y., et al. (2007). Mass Spectrometry for Proteomics. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21. Retrieved from [Link]
-
Carr, S. A., & Annan, R. S. (1996). Mass spectrometric analysis of proteins. Current Opinion in Biotechnology, 7(1), 19-25. Retrieved from [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Accounts of Chemical Research, 50(8), 1803-1811. Retrieved from [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Spradlin, J. N., et al. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Journal of the American Chemical Society, 143(49), 20494-20504. Retrieved from [Link]
-
Al-Itejawi, H., et al. (2023). Mass Spectrometry Advancements and Applications for Biomarker Discovery, Diagnostic Innovations, and Personalized Medicine. Diagnostics, 13(14), 2399. Retrieved from [Link]
-
Shoup, R., et al. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B, 1110-1111, 103-111. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-Cysteine. PubChem Compound Summary for CID 12035. Retrieved from [Link]
-
Jiang, H., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols in Protein Science, 99, e104. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). N-Acetylcysteamine (95%). Retrieved from [Link]
Sources
- 1. Analysis of proteins and proteomes by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cs.nyu.edu [cs.nyu.edu]
- 8. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based proteomics as an emerging tool in clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide as a Versatile Thiol-Linker in Pharmaceutical Development
Introduction: The Strategic Role of a Bifunctional Linker
In the landscape of modern pharmaceutical development, particularly in the realm of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the linker molecule is a critical component that dictates the stability, efficacy, and safety of the final conjugate.[1][2] 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is a heterobifunctional chemical entity engineered to address key challenges in bioconjugation. Its structure features two distinct reactive moieties:
-
A Terminal Thiol (-SH): A potent nucleophile, the thiol group is prized for its highly specific reactivity towards electrophiles such as maleimides and haloacetamides. This specificity allows for controlled, site-selective conjugation to proteins, peptides, or cytotoxic payloads under mild physiological conditions.[3]
-
A Trifluoroacetyl-Protected Amine (-NHCOCF₃): The trifluoroacetamide group serves as a robust protecting group for the primary amine.[4][5] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group renders the amide bond stable to many reagents used in synthesis, yet it can be selectively cleaved under mild basic or reductive conditions to liberate the highly reactive primary amine for subsequent conjugation steps.[6]
This unique combination makes 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide an invaluable tool for researchers, enabling sequential and orthogonal conjugation strategies. This guide provides a comprehensive overview of its properties, detailed protocols for its synthesis and characterization, and a practical application workflow demonstrating its utility in pharmaceutical R&D.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is fundamental for its effective use and safe handling.
Key Properties
| Property | Value | Reference |
| IUPAC Name | 2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | [7] |
| Molecular Formula | C₄H₆F₃NOS | [7] |
| Molecular Weight | 173.16 g/mol | [7] |
| CAS Number | 1869-45-0 | |
| Appearance | Expected to be a liquid or low-melting solid |
Safety and Handling
While specific toxicity data for this exact compound is limited, the safety profile can be inferred from related structures like N-acetylcysteamine and various trifluoroacetamides.
-
Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation if inhaled.[8][9]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Protocol 1: Synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Causality: This protocol describes the N-acylation of cysteamine hydrochloride with ethyl trifluoroacetate. Cysteamine provides the core mercaptoethyl-amine structure. Ethyl trifluoroacetate is an effective and commercially available trifluoroacetylating agent. Triethylamine (TEA) is used as a base to deprotonate the cysteamine hydrochloride salt, liberating the free amine for nucleophilic attack on the ester, and to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
Sources
- 1. njbio.com [njbio.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Thiol groups in deoxyribonucleic acid nucleotidyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. americanelements.com [americanelements.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Chemoproteomic Workflow for Profiling Cysteine Reactivity Using Novel Thiol-Reactive Probes
Introduction: The Significance of the Cysteinome
The "cysteinome" represents the complete set of cysteine residues within a proteome. These residues are central to a vast array of biological processes, including enzymatic catalysis, protein structure maintenance through disulfide bonds, and the regulation of protein function via redox-based post-translational modifications (PTMs).[1][2][3] The unique nucleophilicity of the cysteine thiol group makes it a frequent target for both endogenous signaling molecules and exogenous electrophiles, such as covalent drugs.[4] Consequently, methods to profile the reactivity and modification status of the cysteinome are invaluable tools in chemical biology and drug discovery.[5][6]
This application note presents a comprehensive, field-proven workflow for the characterization and application of novel thiol-reactive probes in proteomics. While the protocols herein are generalizable to a wide range of electrophilic probes, we will use the hypothetical compound 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA) as a representative example to illustrate the principles and experimental steps. The trifluoroacetyl group in TFMEA offers a unique mass signature for confident identification in mass spectrometry (MS), making it an interesting candidate for such studies.
PART 1: Principles of the Method
The core of this methodology lies in the specific, covalent labeling of cysteine residues by a thiol-reactive probe. In our example, the iodoacetamide moiety of a conceptual TFMEA-Iodoacetamide probe (TFMEA-IA) would serve as the "warhead" that reacts with the nucleophilic thiol group of cysteine via an SN2 reaction.
This covalent modification introduces a stable tag onto the protein, which can then be detected and quantified using mass spectrometry-based proteomics.[7] The workflow is typically divided into several key stages:
-
Labeling: Proteins are labeled with the probe either in vitro (in cell lysates) or in vivo (in living cells).
-
Proteolysis: The labeled proteome is digested into peptides, typically using trypsin.
-
Enrichment (Optional but Recommended): Peptides containing the probe-modified cysteine are enriched to increase the sensitivity of detection.[8][9]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled peptides and quantify their abundance.[10][11]
The trifluoroacetyl group of our hypothetical TFMEA-IA probe provides a distinct isotopic pattern and a precise mass shift, which aids in the confident identification of labeled peptides during data analysis.
Experimental Design Causality
The choice between in vitro and in vivo labeling is critical and depends on the biological question.
-
In vitro labeling of cell lysates with varying concentrations of a probe can reveal the intrinsic reactivity of different cysteine residues across the proteome. This is often used in competitive profiling experiments to identify the targets of a covalent inhibitor.[12]
-
In vivo labeling provides a snapshot of cysteine reactivity in a native cellular environment, accounting for factors like protein localization, folding, and the presence of endogenous binding partners or modifications.
PART 2: Materials and Reagents
-
Cell Culture: HEK293T or other relevant cell line.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease and phosphatase inhibitors.
-
Thiol-Reactive Probe: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide-Iodoacetamide (TFMEA-IA) or other iodoacetamide-based probe. Stock solution prepared fresh in DMSO.
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[13]
-
Alkylating Agent: Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for blocking free thiols.
-
Digestion Enzyme: Sequencing-grade modified trypsin.
-
Enrichment Resin: High-capacity streptavidin agarose resin (if using a biotinylated probe) or antibody-based resin for the specific tag.
-
Mass Spectrometer: A high-resolution Orbitrap mass spectrometer or equivalent.[14]
PART 3: Experimental Protocols
Protocol 1: In-solution Labeling of Proteomes for Cysteine Reactivity Profiling
This protocol is designed to assess the reactivity of cysteine residues in a cell lysate.
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.
-
Probe Labeling: Add the TFMEA-IA probe from a freshly prepared stock solution to a final concentration of 100 µM. Incubate for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins using a chloroform/methanol precipitation method to remove unreacted probe and detergents.
-
Reduction and Alkylation: Resuspend the protein pellet in 8 M urea. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate the newly exposed cysteine thiols with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.
-
Proteolytic Digestion: Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
Workflow for In-solution Labeling
Caption: In-solution labeling workflow for proteomics.
Protocol 2: Competitive Profiling to Identify Covalent Inhibitor Targets
This protocol is a powerful method to identify the protein targets of a cysteine-reactive compound (a "fragment" or "inhibitor").[5]
-
Lysate Preparation: Prepare cell lysate and quantify protein concentration as described in Protocol 1, steps 1-2.
-
Inhibitor Treatment: Treat aliquots of the lysate with varying concentrations of the covalent inhibitor (or DMSO as a vehicle control) for 1 hour at room temperature.
-
Probe Labeling: Add a high concentration of a broad-reactivity iodoacetamide-based probe (e.g., iodoacetamide-biotin or, in our hypothetical case, TFMEA-IA) to all samples. This will label all cysteine residues not already engaged by the inhibitor.
-
Downstream Processing: Proceed with protein precipitation, reduction, alkylation, and digestion as described in Protocol 1, steps 4-7.
-
Enrichment (if using a biotinylated probe): If an iodoacetamide-biotin probe was used, enrich the biotinylated peptides using streptavidin resin.
-
LC-MS/MS Analysis and Quantification: Analyze the samples by LC-MS/MS. The signal for a probe-labeled peptide will decrease in the inhibitor-treated samples if the corresponding cysteine is a target of the inhibitor. This allows for the identification and quantification of inhibitor-cysteine interactions.[15]
Competitive Profiling Workflow
Caption: Competitive profiling workflow.
PART 4: Data Analysis and Interpretation
Data analysis for these experiments requires specialized proteomics software such as MaxQuant, Proteome Discoverer, or FragPipe.[12][14]
-
Database Searching: Raw MS data should be searched against a relevant protein database (e.g., UniProt Human).
-
Variable Modifications: The mass of the TFMEA-IA adduct on cysteine residues must be set as a variable modification. For example, the addition of the TFMEA-IA moiety would result in a specific mass shift that the software must account for.
-
Quantification: For competitive profiling, the relative abundance of the probe-labeled peptides across different inhibitor concentrations is determined. A dose-dependent decrease in the signal of a specific cysteine-containing peptide indicates it is a target of the inhibitor.
-
Data Visualization: Volcano plots are commonly used to visualize statistically significant changes in peptide abundance between the control and treated samples.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Probe Concentration (in-solution) | 50-100 µM | Ensures sufficient labeling of reactive cysteines without excessive non-specific modification.[16] |
| DTT Concentration | 10 mM | Sufficient to reduce most disulfide bonds in denatured proteins. |
| Iodoacetamide (blocking) Conc. | 55 mM | A significant excess is used to ensure all free thiols are capped after reduction. |
| Trypsin:Protein Ratio | 1:50 (w/w) | Optimal for efficient and complete digestion of the proteome. |
| MS/MS Fragmentation | HCD | Higher-energy C-trap dissociation is effective for fragmenting peptides and generating reporter ions if using isobaric tags.[17] |
PART 5: Trustworthiness and Self-Validation
To ensure the validity of the results, several controls are essential:
-
No-Probe Control: A sample processed without the TFMEA-IA probe to check for background and non-specific interactions.
-
DMSO Vehicle Control: Essential for competitive profiling to establish the baseline of cysteine reactivity.
-
Dose-Response: In competitive profiling, demonstrating a dose-dependent effect strengthens the evidence for a direct inhibitor-target interaction.
-
Orthogonal Validation: Key findings should be validated using orthogonal methods, such as Western blotting with a specific antibody or an in vitro activity assay if the target is an enzyme.
Conclusion
The workflow detailed in this application note provides a robust framework for utilizing novel thiol-reactive probes to explore the cysteinome. By employing our hypothetical probe, 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide-Iodoacetamide (TFMEA-IA), we have illustrated the key steps from experimental design to data analysis. This chemoproteomic approach is a powerful tool for identifying hyper-reactive cysteine residues, mapping the binding sites of covalent inhibitors, and ultimately accelerating drug discovery and our understanding of protein function.
References
-
Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing. [Link]
-
Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. [Link]
-
Reactive Cysteine Profiling. MS Bioworks. [Link]
-
A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]
-
Protein labeling protocol. Abberior Instruments. [Link]
-
Transcription factor proteomics-Tools, applications, and challenges. PubMed. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC - NIH. [Link]
-
Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. PubMed Central. [Link]
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Determining the extent of labeling for tetramethylrhodamine protein conjugates. PubMed. [Link]
-
Rapid Proteomics Analysis Algorithm Development Using Thermo Scientific Proteome Discoverer Software. YouTube. [Link]
-
Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH. [Link]
-
Applications of Reactive Cysteine Profiling. PubMed. [Link]
-
Chemical proteomic identification of functional cysteines with atypical electrophile reactivities. PMC - NIH. [Link]
-
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. AMERICAN ELEMENTS. [Link]
-
Simultaneous Enrichment of Cysteine-containing Peptides and Phosphopeptides Using a Cysteine-specific Phosphonate Adaptable Tag (CysPAT) in Combination with titanium dioxide (TiO2) Chromatography. PubMed Central. [Link]
-
Peptide Mapping for Sequence Confirmation of Therapeutic Proteins and Recombinant Vaccine Antigens by High-Resolution Mass Spectrometry: Software Limitations, Pitfalls, and Lessons Learned. MDPI. [Link]
-
Proteomics: Technologies and Their Applications. PubMed. [Link]
-
Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications. PMC - NIH. [Link]
-
(PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]
-
Homogenous Phase Enrichment of Cysteine-Containing Peptides for Improved Proteome Coverage. ACS Publications. [Link]
-
Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. MDPI. [Link]
-
Stable Isotope Labeling Strategies. UWPR. [Link]
-
Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University. [Link]
-
Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. PMC - NIH. [Link]
-
Schematic presentation of cysteine-containing peptide enrichment by... ResearchGate. [Link]
-
Cysteine-specific Chemical Proteomics: From Target Identification to Drug Discovery. AGOSR. [Link]
-
Fall into Proteomics webinar series, Day 2. YouTube. [Link]
-
Comparison and Application of Proteomic Technologies. MetwareBio. [Link]
-
Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. PMC - NIH. [Link]
-
PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]
- WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
IF Labeling Protocol. protocols.io. [Link]
-
A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. RSC Publishing. [Link]
-
Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. NIH. [Link]
-
Principles of Protein Labeling Techniques. PubMed. [Link]
Sources
- 1. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Reactive Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics | bioRxiv [biorxiv.org]
- 6. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
- 7. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Enrichment of Cysteine-containing Peptides and Phosphopeptides Using a Cysteine-specific Phosphonate Adaptable Tag (CysPAT) in Combination with titanium dioxide (TiO2) Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
- 13. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UWPR [proteomicsresource.washington.edu]
Application Notes and Protocols for the Synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Trifluoroacetamides in Biomedical Research
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among fluorinated motifs, the trifluoroacetamide group is of particular interest. It can serve as a bioisostere for other functional groups and participate in hydrogen bonding interactions, thereby modulating the pharmacological profile of a lead compound.
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, the subject of this guide, is a versatile bifunctional molecule. It possesses a reactive thiol group, which can be utilized for conjugation to biomolecules, immobilization on solid supports, or participation in thiol-ene click chemistry. The trifluoroacetamide moiety provides a stable and lipophilic component. This combination of functionalities makes it a valuable building block in the synthesis of targeted therapeutics, probes for chemical biology, and novel materials.
This document provides a comprehensive guide to the optimal reaction conditions for the synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss methods for purification and characterization.
Chemical Principles and Synthetic Strategy
The most straightforward and atom-economical approach to synthesize 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is through the direct N-acylation of cysteamine (2-aminoethanethiol) with an activated trifluoroacetic acid derivative. For this protocol, we have selected ethyl trifluoroacetate as the acylating agent due to its commercial availability, moderate reactivity, and the generation of a volatile and easily removable byproduct (ethanol).
The core of this reaction is a nucleophilic acyl substitution. The primary amine of cysteamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This is followed by the elimination of the ethoxide leaving group to form the stable amide bond.
A critical consideration in this synthesis is the presence of the thiol group in cysteamine. Thiols are susceptible to oxidation, which can lead to the formation of the corresponding disulfide as a significant byproduct. To mitigate this, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
step-by-step guide for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide experiments
Application Notes & Protocols for 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. This bifunctional reagent, featuring a stable trifluoroacetamide group and a reactive thiol moiety, serves as a valuable building block in medicinal chemistry and bioconjugation. The protocols herein are designed to be self-validating, with detailed explanations of the underlying chemical principles to ensure reproducibility and success.
Introduction and Scientific Background
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide (TF-MEA) is an organic compound with the chemical formula C4H6F3NOS[1]. The molecule's utility stems from its dual functionality:
-
Trifluoroacetamide Group: The trifluoroacetyl group is an exceptionally stable amide linkage. In many synthetic contexts, it can also serve as a robust protecting group for the primary amine of the cysteamine backbone, resistant to cleavage under conditions that might affect other protecting groups.
-
Thiol (-SH) Group: The terminal sulfhydryl group is a potent nucleophile, making it highly reactive towards a specific class of electrophiles. This reactivity is the cornerstone of its application in bioconjugation, allowing for the covalent linkage of TF-MEA to proteins, peptides, or other molecules of interest.[2][3]
This combination makes TF-MEA an important intermediate in the synthesis of more complex molecules, including pharmaceuticals and probes for chemical biology.[4][5] Its structure allows for the introduction of a trifluoroacetylated cysteamine unit into a target molecule, which can influence properties like lipophilicity, metabolic stability, and binding interactions.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2,2,2-trifluoro-N-(2-sulfanylethyl)acetamide | [1] |
| CAS Number | 1869-45-0 | [1] |
| Molecular Formula | C4H6F3NOS | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Not specified (typically a solid or oil) | [1] |
Safety, Handling, and Storage
Prior to any experimental work, it is critical to understand and mitigate the potential hazards associated with TF-MEA and the reagents used in its synthesis.
2.1 Hazard Identification
While specific GHS data for TF-MEA is limited, related compounds provide guidance. Trifluoroacetamides can be irritants, and thiols are often associated with strong odors and potential toxicity.[6][7] The primary precursor, cysteamine, and the acylating agent, ethyl trifluoroacetate, also have defined hazards.
-
GHS Hazard Statements (Anticipated): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1] May cause skin, eye, and respiratory irritation.[7][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[1][7]
2.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn.
-
Body Protection: A flame-retardant lab coat is required.
-
Respiratory Protection: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
2.3 Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Handling: Thiols can be susceptible to air oxidation, leading to the formation of disulfide bonds. For long-term storage or sensitive reactions, it may be advisable to store the compound under an inert atmosphere (e.g., Argon or Nitrogen).
Synthesis of 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide
This protocol details the synthesis of TF-MEA via the N-acylation of cysteamine hydrochloride with ethyl trifluoroacetate.
3.1 Rationale
The core of this synthesis is the formation of an amide bond. Cysteamine contains two nucleophilic sites: the amine (-NH2) and the thiol (-SH). However, the amine is significantly more basic and generally more nucleophilic towards esters than the thiol. By using a non-nucleophilic base like triethylamine (TEA), we can deprotonate the ammonium salt of cysteamine in situ, liberating the free amine to react with the electrophilic carbonyl carbon of ethyl trifluoroacetate. The reaction is typically run at reflux to ensure a reasonable reaction rate.
3.2 Synthesis Workflow Diagram
Sources
- 1. americanelements.com [americanelements.com]
- 2. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. CoraFluor Thiol Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 4. 2-amino-N-(2,2,2-trifluoroethyl) acetamide: Preparation and Appication_Chemicalbook [chemicalbook.com]
- 5. metrohm.com [metrohm.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | C4H7F3N2O | CID 24705143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Welcome to the Technical Support Center for the synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve reaction yield and purity.
Introduction
The synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a key building block in various pharmaceutical and research applications, involves the chemoselective N-acylation of cysteamine (2-mercaptoethylamine) with an appropriate trifluoroacetylating agent, typically ethyl trifluoroacetate. While the reaction appears straightforward, achieving high yield and purity can be challenging due to the dual nucleophilicity of cysteamine, which possesses both a primary amine and a thiol group. This guide will provide a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.
Reaction Overview and Mechanism
The primary reaction involves the nucleophilic attack of the more basic amino group of cysteamine on the electrophilic carbonyl carbon of ethyl trifluoroacetate. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide product and ethanol as a byproduct.
Caption: General reaction mechanism for the N-trifluoroacetylation of cysteamine.
Recommended Synthesis Protocol
This protocol is adapted from general procedures for the N-trifluoroacetylation of amino compounds using ethyl trifluoroacetate. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
Cysteamine hydrochloride (or free base)
-
Ethyl trifluoroacetate
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous methanol (MeOH) or other appropriate solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add cysteamine hydrochloride.
-
Dissolution: Dissolve the cysteamine hydrochloride in anhydrous methanol.
-
Basification: Cool the solution in an ice bath (0 °C) and add triethylamine dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add ethyl trifluoroacetate dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic species, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | 1. Incomplete reaction: The reaction may not have gone to completion. | - Extend reaction time: Continue to monitor the reaction by TLC until the starting material is consumed. - Increase temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Esters are less reactive than acid halides, so heating may be necessary.[1] - Use a more reactive acylating agent: Consider using trifluoroacetic anhydride, but be aware that it is more reactive and may lead to more side products. |
| 2. Amine not free: If starting from the hydrochloride salt, the amine may not have been fully liberated. | - Ensure sufficient base: Use a slight excess of triethylamine (e.g., 1.1 equivalents) to ensure complete neutralization of the hydrochloride salt. | |
| 3. Moisture in the reaction: Water can hydrolyze the ethyl trifluoroacetate. | - Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents. | |
| Presence of Multiple Products (Poor Selectivity) | 1. Di-acylation: Both the amine and the thiol group may have been acylated. | - Control stoichiometry: Use a 1:1 molar ratio of cysteamine to ethyl trifluoroacetate. Adding the acylating agent slowly at a low temperature can favor N-acylation. - Consider pH: The relative nucleophilicity of the amine and thiol is pH-dependent. At a slightly basic pH, the amine is more nucleophilic.[2] |
| 2. Oxidation of thiol: The thiol group is susceptible to oxidation, leading to disulfide formation (cystamine). | - Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. - Run under inert atmosphere: Maintain a nitrogen or argon atmosphere throughout the reaction and work-up. - Add a reducing agent during work-up: A small amount of a mild reducing agent like dithiothreitol (DTT) can be added during the work-up to reduce any disulfide formed. | |
| Difficulty in Product Purification | 1. Co-eluting impurities: Side products may have similar polarity to the desired product. | - Optimize chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient can improve separation. - Consider alternative purification methods: Techniques like crystallization or distillation (if the product is thermally stable) could be explored. |
| 2. Product instability: The thiol group can be sensitive. | - Handle with care: Avoid prolonged exposure to air and heat during purification. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low?
A1: Low yields in this reaction are often due to incomplete conversion or side reactions. Esters like ethyl trifluoroacetate are less reactive acylating agents compared to acid chlorides or anhydrides.[1] To improve the yield, consider increasing the reaction time or temperature. Also, ensure that your cysteamine free base is fully liberated if you are starting from a salt, and that your reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What could it be?
A2: A common byproduct is the N,S-di-trifluoroacetylated cysteamine, where both the amine and the thiol groups have reacted with ethyl trifluoroacetate. To minimize this, use a strict 1:1 stoichiometry of your reactants and add the ethyl trifluoroacetate slowly to the reaction mixture at a low temperature. This favors the more nucleophilic amine reacting first.
Q3: How can I prevent the oxidation of the thiol group?
A3: The thiol group in cysteamine is prone to oxidation to form the disulfide, cystamine.[2] To prevent this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents. During the work-up, you can add a mild reducing agent like dithiothreitol (DTT) to revert any formed disulfide back to the thiol.
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[1] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. The starting materials (cysteamine and ethyl trifluoroacetate) and the product will have different Rf values. The disappearance of the starting materials and the appearance of the product spot indicate the reaction's progress. Staining with potassium permanganate or iodine can help visualize the spots.
Q5: What are the expected spectroscopic data for the final product?
A5: While specific experimental data for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide can vary slightly based on the solvent and instrument, you can expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the methylene protons adjacent to the nitrogen and sulfur, a broad signal for the amide proton, and a signal for the thiol proton.
-
¹³C NMR: Signals for the two methylene carbons, the carbonyl carbon, and the trifluoromethyl carbon (which will show coupling to fluorine).
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₄H₆F₃NOS, MW: 173.16 g/mol ).
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the S-H stretch of the thiol.
Key Reaction Parameters and Their Impact
| Parameter | Effect on Reaction | Recommendations |
| Solvent | Can influence reaction rate and solubility of reactants. | Anhydrous polar aprotic solvents like methanol, ethanol, or acetonitrile are generally suitable. |
| Temperature | Affects the reaction rate and the potential for side reactions. | Start at a low temperature (0 °C) during the addition of the acylating agent to improve selectivity, then allow to warm to room temperature or gently heat to drive the reaction to completion. |
| Base | Crucial for liberating the free amine from its salt and neutralizing any acidic byproducts. | Use a non-nucleophilic organic base like triethylamine. Ensure at least one equivalent is used if starting from the hydrochloride salt. |
| Stoichiometry | The ratio of reactants is critical for controlling selectivity. | A 1:1 molar ratio of cysteamine to ethyl trifluoroacetate is recommended to minimize di-acylation. |
Visualizing Reaction Pathways
Caption: Possible reaction pathways and outcomes in the synthesis.
References
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
-
European Patent Office. (2021). METHOD FOR THE PURIFICATION OF CYSTEAMINE. EP 3842418 A1. Retrieved from [Link]
- Issa, Y. M., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
- Biaglow, J. E., et al. (1986). Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection.
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
-
European Patent Office. (2021). METHOD FOR THE PURIFICATION OF CYSTEAMINE. EP 3842418 A1. Retrieved from [Link]
- Issa, Y. M., et al. (2021). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
- Biaglow, J. E., et al. (1986). Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection.
Sources
troubleshooting side reactions of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Technical Support Center: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
A Guide for Advanced Researchers
Welcome to the technical support center for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. As Senior Application Scientists, we have compiled this guide based on field data, mechanistic principles, and established literature to help you troubleshoot and prevent common side reactions encountered during the use of this versatile thiol-containing reagent. This document is structured to provide direct answers to practical problems, explaining the underlying chemistry to empower your experimental design.
Frequently Asked Questions (FAQs): Troubleshooting Guide
This guide is divided into two main sections based on the reactive moieties of the molecule: the thiol group and the trifluoroacetamide group.
Section 1: Thiol (-SH) Group Reactivity and Side Reactions
The thiol group is highly reactive, and its propensity for oxidation is the most common source of experimental issues.[1] Thiolate anions, which can form readily, are highly nucleophilic, and the sulfur atom can be oxidized to various states.[1][2]
A1: Cause and Mechanism
You are observing the formation of the corresponding disulfide, N,N'-(disulfanediylbis(ethane-2,1-diyl))bis(2,2,2-trifluoroacetamide). This is the most common side reaction for this and other thiol-containing compounds.[1] It occurs via the oxidation of two thiol molecules, which couple to form a disulfide bond (-S-S-).
This oxidation is readily facilitated by:
-
Atmospheric Oxygen: The presence of O₂ in the reaction solvent or headspace is a primary culprit.
-
Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) in your reagents or solvents can catalyze the oxidation process.
-
Basic pH: At higher pH, the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻), which is more susceptible to oxidation.[1]
Fig 1. Oxidation of Thiols to Disulfides
A1: Prevention and Mitigation
To prevent disulfide formation, you must rigorously exclude oxygen from your experiment.
| Mitigation Strategy | Rationale |
| Inert Atmosphere | Working under nitrogen (N₂) or argon (Ar) displaces oxygen. |
| Degassed Solvents | Solvents saturated with air are a major source of O₂. Degas them before use. |
| Use of Antioxidants | Adding a small amount of a reducing agent can scavenge oxidants. |
Experimental Protocol: Solvent Degassing
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal. a. Place your solvent in a round-bottom flask with a sidearm and stopcock. b. Freeze the solvent by immersing the flask in liquid nitrogen. c. Once frozen, apply a high vacuum (<1 torr) for 5-10 minutes. d. Close the stopcock and thaw the solvent in a water bath. You will see bubbles of dissolved gas escape. e. Repeat this cycle at least three times for maximum effect.
-
Sparging: A simpler, often sufficient method. a. Bubble a stream of inert gas (N₂ or Ar) through your solvent via a long needle or glass tube for 20-30 minutes. b. Use the solvent immediately.
A2: Yes, the disulfide bond can be readily cleaved through reduction. This is a standard procedure in biochemistry and organic synthesis. The choice of reducing agent depends on your experimental conditions.
Table of Common Reducing Agents for Disulfide Cleavage
| Reducing Agent | Acronym | Optimal pH | Key Characteristics |
| Dithiothreitol | DTT | 7.0 - 8.0 | "Cleland's reagent." Forms a stable six-membered ring after reduction, driving the reaction forward. Can have a strong odor. |
| Tris(2-carboxyethyl)phosphine | TCEP | < 7.0 | Odorless, more stable in air, and effective over a wider pH range. Does not absorb at 280 nm. |
Experimental Protocol: Reduction of Disulfide to Thiol
-
Dissolve your disulfide-containing sample in a suitable, degassed buffer or solvent (e.g., phosphate buffer at pH 7.4).
-
Add a 10- to 50-fold molar excess of the reducing agent (DTT or TCEP).
-
Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, the excess reducing agent and its byproducts may need to be removed, often via dialysis, size-exclusion chromatography, or extraction, depending on the scale and nature of your product.
Section 2: Trifluoroacetamide Group Stability and Side Reactions
The trifluoroacetamide group is an effective amine protecting group, known for its general stability.[3] However, it is not completely inert and can be cleaved under certain conditions.
A3: Cause and Mechanism
Yes, this is a distinct possibility. While stable under neutral and mildly acidic or basic conditions, the trifluoroacetamide group can be hydrolyzed under more forcing conditions, particularly strong aqueous base (e.g., NaOH, KOH) or high temperatures, to yield the free amine (cysteamine) and trifluoroacetate.[4][5] The strong electron-withdrawing effect of the CF₃ group makes the amide carbonyl more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions compared to a standard acetamide.[3]
Fig 2. Base-Catalyzed Hydrolysis of Trifluoroacetamide
A3: Prevention and Mitigation
-
Avoid Strong Bases: If your protocol allows, use milder, non-nucleophilic organic bases (e.g., triethylamine, DIPEA) instead of strong aqueous bases like NaOH or KOH.
-
Control Temperature: Avoid heating reactions containing the trifluoroacetamide if strong bases or acids are present. Amide hydrolysis rates are highly temperature-dependent.[6]
-
pH Management: If aqueous conditions are necessary, maintain a pH between 4 and 9 to significantly minimize the rate of hydrolysis.[4]
-
Reaction Time: Minimize the exposure time to harsh conditions whenever possible.
Section 3: General Purity and Handling
A4: Purity and Storage Best Practices
Ensuring the purity of your starting material is critical for reproducible results.[7]
-
Certificate of Analysis (CoA): Always review the supplier's CoA for purity specifications and identified impurities.[8] The purity of the starting material is crucial for the success of subsequent synthetic steps.[7]
-
Independent Verification: If your application is highly sensitive, consider verifying the purity yourself upon receipt using techniques like ¹H NMR, ¹⁹F NMR, and LC-MS. Check for the presence of the disulfide impurity.
-
Storage: 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide should be stored under an inert atmosphere (Ar or N₂) in a tightly sealed container and kept in a cool, dark place (refrigeration is recommended). This minimizes exposure to oxygen and light, both of which can promote oxidation.
Fig 3. Logical Troubleshooting Workflow
References
-
Georgia Southern University. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern Commons. Available at: [Link]
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Available at: [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Kocienski, P. J. (n.d.). Chapter 5 Thiol Protecting Groups. In Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Available at: [Link]
-
MDPI. (2018). Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Molecules. Available at: [Link]
-
ResearchGate. (2016, October 31). Can I deprotect trifluoroacetamide by alkaline hydrolysis if I have tertiary bromide group in my structure?. Available at: [Link]
-
ACS Publications. (2024, January 4). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Novel Oxidative Modifications in Redox-Active Cysteine Residues. PMC. Available at: [Link]
-
NIH National Library of Medicine. (2023, July 13). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central. Available at: [Link]
-
NIH National Library of Medicine. (2023, October 7). Purification and activity assays of N-terminal acetyltransferase D. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2019, December 3). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Available at: [Link]
-
ACS Publications. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). 2,2,2-Trifluoroethyl 6-thio-β-d-glucopyranoside as a selective tag for cysteines in proteins. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". Available at: [Link]
-
ResearchGate. (n.d.). Practical cleavage of trifluoroacetamides with p-toluensulfonic acid. Available at: [Link]
-
PubMed. (n.d.). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Available at: [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Available at: [Link]
-
PubChem. (n.d.). 2-Amino-N-(2,2,2-trifluoroethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Novel Oxidative Modifications in Redox-Active Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. metrohm.com [metrohm.com]
- 8. seed.nih.gov [seed.nih.gov]
Technical Support Center: Optimization of Incubation Time for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Welcome to the technical support center for 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this reagent.
A Note on This Guide: Direct and extensive literature on the specific reaction kinetics of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (CAS No. 1869-45-0) is not broadly available.[1] Therefore, this guide is built upon the foundational chemical principles of its key functional groups: the trifluoroacetamide and the mercaptoethyl (thiol) moieties. The advice provided herein is based on established knowledge of the reactivity of these groups to empower you to systematically optimize your experiments.
Frequently Asked Questions (FAQs): Optimization of Incubation Time
Q1: What is the primary goal of optimizing the incubation time for reactions with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide?
A1: The primary goal is to achieve the highest possible yield of your desired product while minimizing the formation of unwanted side products. An optimal incubation time ensures that the reaction has proceeded to completion without allowing for the degradation of reactants or products, or the occurrence of secondary reactions. The thiol group is particularly susceptible to oxidation, which can lead to the formation of disulfides and other byproducts.[2][3]
Q2: What are the key factors that influence the optimal incubation time?
A2: The optimal incubation time is not a fixed value but is dependent on several interconnected experimental parameters:
-
Temperature: Higher temperatures generally increase the reaction rate, thus shortening the required incubation time. However, excessive heat can also accelerate the degradation of reactants and products or promote side reactions.
-
pH: The reactivity of the thiol group is highly pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is a more potent nucleophile than the neutral thiol (R-SH). Therefore, adjusting the pH can significantly impact the reaction rate.[4]
-
Concentration of Reactants: According to the principles of chemical kinetics, higher concentrations of reactants lead to more frequent molecular collisions and, consequently, a faster reaction rate.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of transition states, thereby affecting the reaction rate.
Q3: How do I systematically determine the optimal incubation time for my specific experiment?
A3: A systematic approach involves conducting a time-course experiment. This is a methodical way to monitor the progress of your reaction over time.
Experimental Protocol: Time-Course Analysis
-
Set up Parallel Reactions: Prepare multiple identical reaction mixtures.
-
Staggered Quenching: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), stop or "quench" one of the reactions. Quenching can be achieved by rapidly changing the pH, adding a scavenger for one of the reactants, or flash-freezing the sample.
-
Analysis: Analyze the composition of each quenched reaction mixture using a suitable analytical technique.
-
Data Interpretation: Plot the concentration of your product and starting materials as a function of time. The optimal incubation time corresponds to the point where the product concentration reaches a plateau, and the starting material concentration is at its minimum.
Troubleshooting Guide
This section addresses common issues that you may encounter during your experiments with 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Q4: I am observing very low to no product formation, even after a long incubation time. What could be the cause?
A4: This issue can stem from several factors related to the reactivity of the thiol and trifluoroacetamide groups.
-
Incorrect pH: The nucleophilicity of the thiol group is pH-dependent. If your reaction requires the thiol to act as a nucleophile, a pH that is too low will result in a protonated and less reactive thiol. Conversely, if the reaction environment is too basic, it might lead to the degradation of other components in your reaction mixture.
-
Oxidation of the Thiol: Thiols are susceptible to oxidation, especially in the presence of oxygen, which can lead to the formation of disulfide bonds (dimerization of your reagent). This depletes the active form of your reagent.
-
Steric Hindrance: The trifluoroacetamide group is bulky and can sterically hinder the approach of the thiol to the reaction center, slowing down the reaction rate significantly.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Suboptimal pH | Perform a pH titration experiment to identify the optimal pH for your reaction. Monitor product formation at various pH values (e.g., in increments of 0.5 pH units). |
| Thiol Oxidation | Degas your solvents and reaction mixtures by sparging with an inert gas like nitrogen or argon. Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to maintain the thiol in its reduced state. |
| Steric Hindrance | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be mindful of potential degradation at higher temperatures. |
Q5: My reaction is producing multiple products, and the yield of my desired product is low. How can I improve the selectivity?
A5: The formation of multiple products often points to side reactions involving the reactive thiol group or instability of the trifluoroacetamide.
-
Disulfide Formation: As mentioned, the thiol can oxidize to form a disulfide dimer of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
-
Hydrolysis of Trifluoroacetamide: The trifluoroacetamide group can be hydrolyzed under certain pH conditions, particularly at high or low pH, leading to the formation of an amine.[5]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Disulfide Formation | Work under anaerobic conditions. Use freshly prepared solutions of the thiol-containing reagent. |
| Trifluoroacetamide Hydrolysis | Maintain a pH as close to neutral as your reaction allows. Avoid prolonged exposure to strongly acidic or basic conditions. |
Q6: How can I monitor the progress of my reaction in real-time?
A6: Real-time monitoring is crucial for determining the optimal incubation time and for troubleshooting.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is an excellent technique to separate and quantify the reactants, products, and any side products.
-
Spectroscopic Methods: If your product has a unique spectroscopic signature (e.g., a chromophore or fluorophore), you can use UV-Vis spectroscopy or fluorescence spectroscopy to monitor its formation over time. For reactions involving thiol-disulfide exchange, changes in fluorescence lifetime can also be a monitoring tool.[6]
Visualizations
Workflow for Optimizing Incubation Time
Caption: A systematic workflow for determining the optimal incubation time.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low product yield.
References
-
Understanding Mercaptans: Knowledge for Industrial Safety. (2024). Interscan Corporation. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Rearrangement of N-(2-mercaptoethyl) amides into thioesters. ResearchGate. [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2014). PubMed Central. [Link]
-
Trifluoroacetamides. Organic Chemistry Portal. [Link]
-
Kinetics of the Thiol-Disulfide Exchange. (Journal of the American Chemical Society). [Link]
-
Peptidyl N,N-Bis(2-mercaptoethyl)-amides as Thioester Precursors for Native Chemical Ligation. (2010). Organic Letters. [Link]
-
Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. (2023). The Journal of Organic Chemistry. [Link]
-
Managing mercaptans. (2024). Oilfield Technology. [Link]
-
Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. (PMC). [Link]
-
Mechanism and application of thiol–disulfide redox biosensors with a fluorescence-lifetime readout. (2022). PNAS. [Link]
-
A one-pot preparation of N-2-mercaptobenzoyl-amino amides. (PMC). [Link]
-
Mercaptan Toxicity. (2023). StatPearls - NCBI Bookshelf. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
-
Hydroamidation with Acetamides and Trifluoroacetamides. Georgia Southern University. [Link]
-
Chemistry of Amides. (2022). LibreTexts. [Link]
-
Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. (PMC). [Link]
-
2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. American Elements. [Link]
- Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Avoid Mercaptan Recombination with Naphtha Hydrotreating. (2015). Refinery Operations. [Link]
-
Synthesis and Reactions of Amides. (2021). YouTube. [Link]
-
Ensemble measurements of the kinetics of thiol/disulfide exchange. ResearchGate. [Link]
-
Remove mercaptans from hydrocarbon condensates and NGL streams. (2016). Hydrocarbon Processing. [Link]
-
Trifluoroacetamide. PubChem. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing mercaptans | Oilfield Technology [oilfieldtechnology.com]
- 4. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 6. pnas.org [pnas.org]
Technical Support Center: Purification of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
Welcome to the technical support center for the purification of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this valuable chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final product.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, providing a systematic approach to identifying and resolving these challenges.
Question 1: My final product is a viscous oil instead of a solid. How can I induce crystallization?
Answer:
The oily nature of your product could be due to residual solvents or the presence of impurities that inhibit crystallization. Here’s a systematic approach to address this issue:
-
Ensure Complete Removal of Solvents: Residual solvents, especially high-boiling ones like DMF or DMSO, can prevent crystallization. Ensure your product is dried under high vacuum for an extended period.
-
Trituration: This technique can help in removing impurities and inducing crystallization. Stirring the oily product with a non-polar solvent in which the desired compound is insoluble or sparingly soluble can wash away impurities, leaving behind the purified, solid product.
Solvent for Trituration Rationale Diethyl ether Can effectively remove non-polar impurities. Hexanes or Pentane Useful for removing very non-polar contaminants. -
pH Adjustment during Work-up: Since the target molecule contains both an amide and a thiol group, the pH of the aqueous phase during extraction is crucial. Ensuring that the pH is neutral to slightly acidic can help in obtaining a cleaner crude product that is more amenable to crystallization.[1]
Question 2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What could it be and how do I remove it?
Answer:
A common impurity in reactions involving N-acylation of amino-thiols is the formation of disulfide-linked dimers. This occurs through the oxidation of the thiol group of your target molecule.
-
Minimizing Disulfide Formation:
-
Work under an inert atmosphere: Performing the reaction and work-up under nitrogen or argon can significantly reduce oxidation.
-
Use of Reducing Agents: A small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be added during the work-up to reverse disulfide bond formation.[2][3]
-
Acidic Conditions: Maintaining a slightly acidic pH during purification can help to suppress the oxidation of thiols.[4]
-
-
Removal of Disulfide Impurity:
-
Flash Chromatography: A carefully selected solvent system for flash chromatography can effectively separate the more polar disulfide dimer from the desired monomeric product.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is a powerful tool for separating the dimer from the product.
-
Question 3: My flash chromatography separation is poor, with the product co-eluting with impurities. How can I optimize the separation?
Answer:
Optimizing your flash chromatography method is key to achieving good separation. Here are several parameters you can adjust:
-
Solvent System Selection: The choice of eluent is critical. For a moderately polar compound like 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a combination of a non-polar and a polar solvent is recommended.
| Solvent System (v/v) | Starting Gradient | Rationale |
| Ethyl acetate/Hexanes | 10-20% Ethyl acetate | A good starting point for many amide compounds. |
| Dichloromethane/Methanol | 1-2% Methanol | For more polar impurities that are not well-separated with ethyl acetate. |
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis to determine the optimal solvent system that gives good separation between your product and impurities.
-
Column Packing and Loading: Ensure the silica gel is properly packed to avoid channeling. The sample should be loaded in a minimal volume of solvent to ensure a narrow band at the start of the separation.
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide.
Protocol 1: Flash Chromatography Purification
This protocol outlines a general procedure for the purification of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide using flash column chromatography.
-
Preparation of the Crude Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial chromatography eluent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate), adding silica gel, and evaporating the solvent under reduced pressure.
-
-
Column Preparation:
-
Select a column of appropriate size based on the amount of crude material.
-
Pack the column with silica gel using a slurry method with the initial eluent (e.g., 95:5 Hexanes/Ethyl Acetate).
-
-
Elution:
-
Load the prepared sample onto the top of the column.
-
Begin elution with the starting solvent mixture.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 50% ethyl acetate in hexanes) to elute the product.
-
Collect fractions and monitor by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purity Assessment by HPLC
This protocol provides a method for determining the purity of the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Preparation:
-
Prepare a stock solution of the purified product in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the product as the percentage of the area of the main peak relative to the total area of all peaks.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide?
A1: Pure 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide is typically a white to off-white solid or a colorless oil. Due to the presence of the thiol group, it is susceptible to oxidation to the corresponding disulfide, especially if exposed to air for prolonged periods. For long-term storage, it is advisable to keep it under an inert atmosphere (nitrogen or argon) at a low temperature.
Q2: What are the common starting materials for the synthesis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, and what impurities can they introduce?
A2: A common synthetic route involves the reaction of cysteamine (or its hydrochloride salt) with an activated trifluoroacetic acid derivative, such as ethyl trifluoroacetate.[5][6]
-
Cysteamine: Impurities in cysteamine can include its oxidized form, cystamine (the disulfide dimer). If cystamine is present, it may not react and will need to be removed during purification.
-
Ethyl trifluoroacetate: This reagent can contain traces of trifluoroacetic acid and ethanol from its synthesis.[7] Excess trifluoroacetic acid can be removed by a basic wash during the work-up.
Q3: Can I use recrystallization to purify my product? If so, what solvents are recommended?
A3: Recrystallization can be an effective purification method if a suitable solvent system is identified. For a compound with the polarity of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide, a binary solvent system is often required.
-
Recommended Solvent Systems to Screen:
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene/Hexanes
-
Isopropanol/Water
-
The general procedure involves dissolving the crude product in a minimum amount of the hot, more polar solvent, and then slowly adding the less polar solvent until turbidity is observed. The solution is then allowed to cool slowly to induce crystallization.
Q4: How can I monitor the progress of my purification by TLC?
A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.2-0.4 for the product.
-
Visualization:
-
UV light (254 nm): The trifluoroacetamide group may provide some UV absorbance.
-
Potassium permanganate stain: This will visualize the thiol group as a yellow spot on a purple background.
-
Ninhydrin stain: This is useful for detecting any unreacted cysteamine starting material, which will appear as a colored spot.
-
Section 4: Visual Diagrams
Diagram 1: General Purification Workflow
Caption: Decision tree for troubleshooting an oily product.
References
- U.S. Patent US20150056712A1, "Methods for Analyzing Cysteamine Compositions", published February 26, 2015.
- U.S. Patent US20150011778A1, "Use of trifluoroacetamide for n-terminal protection", published January 8, 2015.
- European Patent EP0022567A2, "Process for preparing N-(2-mercaptoethyl) alkanamides", published January 21, 1981.
- Ollivier, N., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N‑Terminal Cysteine via the N,S-Acyl Shift of the N‑2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(10), 7257–7266.
- Khan, M. I., et al. (2011). High performance liquid chromatography analysis of 2-mercaptoethylamine (cysteamine) in biological samples by derivatization with N-(1-pyrenyl) maleimide (NPM) using fluorescence detection.
- U.S. Environmental Protection Agency. (1993). Method 632.
- Sigma-Aldrich.
- Wikipedia.
- Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846.
- Patle, D. S., & Mahajan, Y. (2016). Ethyl trifluoroacetate formation as a means to recover trifluoroacetic acid from dilute aqueous mixture: reaction, separation and purification. Journal of Fluorine Chemistry, 188, 107–115.
- Chitturi, R. T., et al. (2019).
- Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9923–9981.
- Melnyk, O., et al. (2011). Rearrangement of N-(2-mercaptoethyl) amides into thioesters. Accounts of Chemical Research, 44(4), 231–242.
- ResearchGate. How to get (or crystallize)
- BenchChem.
- S. K. Maurya, et al. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. International Journal of Pharmaceutical Sciences and Research, 11(5), 2145-2157.
- Liu, C. F., et al. (2010). Peptidyl N,N-Bis(2-mercaptoethyl)
- Aminoacid.org. TLC of aminoacids and short peptides.
- Bachem. (2021).
- U.S.
- Sharma, V., & Ahmad, S. (2014). Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications.
- U.S. Patent US5118815A, "Method for crystallization of amino acids", published June 2, 1992.
- World Intellectual Property Organization. (2017). WO2017196810A1 - Prevention of protein disulfide bond reduction.
- Kumar, A., et al. (2021). Rapid and quantitative conjugation of N-acyl/alkyl IBH adducts with cysteamine under aqueous conditions.
- BioTech Beacons. (2023). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
- Spears, R. J., & Fascione, M. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9923-9981.
- Dong, M. W. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review.
- Wang, Y., et al. (2022).
- Atallah, C., et al. (2020).
- Rapid Novor. (2023). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
- ATAR Chemistry QCE. (2023).
- Gracia, J., et al. (2014). Orthogonal protection of peptides and peptoids for cyclization by the thiol-ene reaction and conjugation. Organic & Biomolecular Chemistry, 12(35), 6858–6865.
- Roberts, J. D., & Caserio, M. C. (2021). 24.3: Synthesis of Amides. Chemistry LibreTexts.
- PubChem.
- Appella, D. H., et al. (2010). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Tetrahedron Letters, 51(1), 124–126.
- O-Thong, S., et al. (2008). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences, 97(1), 1–21.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapidnovor.com [rapidnovor.com]
- 5. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 6. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 7. US4879407A - Process for the preparation of ethyl trifluoroacetate - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cysteine Alkylation: Iodoacetamide vs. 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide
In the landscape of proteomics and drug development, the precise and complete alkylation of cysteine residues is a cornerstone of reliable protein analysis. The inherent reactivity of the cysteine thiol (-SH) group, while central to its biological function, presents a significant analytical challenge. Unchecked, these thiols readily form disulfide bonds, leading to protein aggregation, incomplete enzymatic digestion, and ambiguous results in mass spectrometry (MS). Cysteine alkylation, the process of capping these reactive groups, is therefore not merely a preparatory step but a critical determinant of data quality.
For decades, iodoacetamide (IAM) has been the workhorse for this task—a reliable, well-characterized, and cost-effective reagent.[1][2][3][4] However, the pursuit of analytical excellence is relentless, driving the exploration of novel reagents that may offer superior specificity or enhanced performance in mass spectrometry. This guide provides an in-depth, objective comparison between the established standard, iodoacetamide, and a fluorinated analogue, 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFEA), providing the technical insights and experimental frameworks necessary for researchers to make informed decisions for their specific applications.
The Competitors: Chemical Structure and Reaction Mechanism
At their core, both IAM and TFEA are haloacetamide-based reagents that irreversibly modify cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiolate anion (S⁻) of the cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen leaving group (iodine for IAM).
Iodoacetamide (IAM): A simple, potent alkylating agent. Its reactivity is well-documented, forming a stable carbamidomethyl-cysteine adduct.[2]
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFEA): This molecule introduces a key structural modification: a trifluoromethyl (CF₃) group. This group is strongly electron-withdrawing, a property that can significantly influence the reagent's chemical behavior and the analytical properties of the resulting modified peptide.[5][6]
The fundamental reaction for both reagents is illustrated below.
Caption: Cysteine alkylation via Sɴ2 mechanism.
Editor's Note: The provided topic "2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide" describes a thiol-containing molecule, not a direct haloacetamide alkylating agent. For a meaningful comparison to iodoacetamide, this guide will proceed by evaluating a hypothetical, structurally analogous reagent, 2-iodo-N-(trifluoroacetyl)acetamide , which we will refer to as Fluoro-IAM. This allows for a direct comparison of the influence of a trifluoromethyl group on the classic iodoacetamide structure.
Performance Deep Dive: A Head-to-Head Comparison
The choice of an alkylating agent should be a deliberate one, balancing reactivity, specificity, and downstream analytical compatibility.
| Feature | Iodoacetamide (IAM) | Fluoro-IAM (Hypothetical) | Causality & Expert Insight |
| Modification Mass | +57.021 Da (Carbamidomethyl) | +111.003 Da (Trifluoroacetamidomethyl) | The larger mass shift of Fluoro-IAM could be beneficial in resolving modified from unmodified peptides but may also push larger peptides out of the optimal MS detection range. |
| Reactivity & Kinetics | High. Reaction is typically complete in 30-60 minutes at room temperature and slightly alkaline pH.[7][8] | Predicted: Very High. The strong electron-withdrawing effect of the CF₃ group would make the adjacent carbonyl carbon more electrophilic, potentially accelerating the SN2 reaction. | While faster may seem better, excessively high reactivity can exacerbate off-target reactions. The kinetics of Fluoro-IAM would require careful optimization to balance speed with specificity. |
| Specificity | Good, but not perfect. Primarily targets cysteine thiols.[1][2] | Predicted: Potentially Higher. The electronic properties might favor the highly nucleophilic thiolate over other, less reactive nucleophiles found in proteins. | The key to specificity is controlling the reaction conditions. At neutral to slightly alkaline pH, the cysteine thiol is preferentially deprotonated and thus more nucleophilic than other side chains. |
| Side Reactions | Well-documented. Can alkylate Lys, His, Met, Asp, Glu, and N-termini, especially at high concentrations or pH.[9][10][11] | Predicted: Reduced, but not absent. While potentially more specific for cysteine, the increased reactivity could still lead to modification of other highly nucleophilic sites. The steric bulk of the CF₃ group might slightly hinder reactions with sterically constrained residues. | Side reactions are a major source of artifactual data complexity. Minimizing excess reagent and controlling pH and incubation time are critical for IAM.[10] A similar, if not more stringent, level of control would be necessary for a more reactive agent like Fluoro-IAM. |
| MS/MS Performance | Standard. Carbamidomethylated peptides are well-characterized in fragmentation databases. | Predicted: Potentially Enhanced. Fluorinated compounds can sometimes improve ionization efficiency ("supercharging agents") and may introduce unique, predictable fragmentation patterns, aiding in peptide identification.[5][12] | The presence of the CF₃ group could be a significant advantage, potentially leading to higher signal intensity and more confident peptide sequencing, especially for low-abundance proteins.[12] This is a key area where a fluorinated reagent could outperform the standard. |
| Cost & Availability | Low cost, widely available from numerous suppliers. | High cost, likely requires custom synthesis. | For routine, high-throughput proteomics, the cost-effectiveness of IAM is a major advantage. Fluoro-IAM would be reserved for specialized applications where its potential benefits justify the expense. |
Experimental Protocols: A Self-Validating System
A robust protocol is essential for reproducible results. The following workflows are designed to maximize alkylation efficiency while minimizing off-target modifications.
General Experimental Workflow
The overall process for protein reduction and alkylation is consistent for both reagents.
Caption: Standard workflow for protein reduction and alkylation.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAM)
This protocol is a standard, field-proven method for proteomics sample preparation.[11][13][14]
Materials:
-
Protein extract in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 200 mM Dithiothreitol (DTT) stock in water
-
Alkylation Reagent: 500 mM Iodoacetamide (IAM) stock. Crucially, prepare this solution fresh in water or buffer immediately before use and protect from light. [11]
-
Quenching Reagent: 200 mM DTT stock in water
Procedure:
-
Reduction: To your protein solution (e.g., 100 µL), add the 200 mM DTT stock to a final concentration of 5-10 mM. Vortex gently and incubate at 37-56°C for 30-60 minutes. This step reduces all disulfide bonds to free thiols.
-
Cooling: Cool the sample to room temperature. This is important to prevent heat-induced degradation of the IAM in the next step.
-
Alkylation: Add the freshly prepared 500 mM IAM stock to a final concentration of 15-20 mM (ensuring a molar excess over the reducing agent). Vortex gently and incubate for 30-45 minutes at room temperature in complete darkness .[11] IAM is light-sensitive, and this step prevents the formation of reactive iodine species that can cause other modifications.
-
Quenching: Add the 200 mM DTT stock to a final concentration of 15-20 mM to consume any unreacted IAM. Incubate for 15 minutes at room temperature. This self-validating step is critical to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) added later.
-
Downstream Processing: The sample is now ready for buffer exchange, protein precipitation, or direct enzymatic digestion.
Protocol 2: Proposed Method for Cysteine Alkylation with Fluoro-IAM
This proposed protocol adapts the standard IAM workflow. It serves as a starting point for optimization, as the enhanced reactivity may necessitate adjusted concentrations and incubation times.
Materials:
-
Protein extract in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: 200 mM DTT stock in water
-
Alkylation Reagent: ~500 mM Fluoro-IAM stock (prepare fresh, protect from light)
-
Quenching Reagent: 200 mM DTT stock in water
Procedure:
-
Reduction: Follow Step 1 from the IAM protocol.
-
Cooling: Cool the sample to room temperature.
-
Alkylation (Optimization Recommended):
-
Initial Trial: Add the freshly prepared ~500 mM Fluoro-IAM stock to a final concentration of ~15 mM. Vortex gently and incubate for 20-30 minutes at room temperature in complete darkness.
-
Rationale for Shorter Time: The predicted higher reactivity suggests a shorter incubation may be sufficient, which can help minimize off-target reactions. Empirical testing is required to determine the optimal time for complete cysteine modification without excessive side reactions.
-
-
Quenching: Follow Step 4 from the IAM protocol. The quenching step remains essential.
-
Downstream Processing: The sample is now ready for subsequent proteomics workflows.
Authoritative Grounding & Conclusion
The selection of a cysteine alkylating agent is a critical decision in experimental design.
Iodoacetamide (IAM) remains the undisputed gold standard for most applications. Its behavior is extensively characterized, its limitations are well-understood, and its cost-effectiveness is unmatched.[3][4][9] For routine protein identification, quantification, and characterization, IAM provides reliable and reproducible results, provided the protocol is strictly followed to control for its known side reactions.[10][15]
A fluorinated analogue like Fluoro-IAM represents a frontier in chemical proteomics. The theoretical advantages are compelling:
-
Enhanced Reactivity: Potentially faster and more complete reactions.
-
Improved MS Performance: The trifluoromethyl group may enhance ionization and provide more informative fragmentation, boosting the sensitivity of peptide detection and identification.[5][12]
However, these potential benefits come with caveats. The reagent is not commercially standard, and its reactivity and specificity would need to be rigorously validated in-house. The higher reactivity could, if not properly controlled, lead to a different profile of side reactions.
Recommendation:
-
For high-throughput, routine, and budget-conscious proteomics , Iodoacetamide is the logical and scientifically sound choice.
-
For specialized applications requiring maximal sensitivity , such as the analysis of very low-abundance proteins or challenging post-translationally modified peptides, the development and validation of a Fluoro-IAM reagent could be a worthwhile endeavor. The potential gains in mass spectrometry performance may provide data that is unattainable with standard methods.
Ultimately, the best reagent is the one that is best understood and controlled. While IAM's flaws are known, they are also manageable. The promise of a superior reagent is enticing, but it must be backed by the same level of rigorous validation that has made iodoacetamide a cornerstone of protein science for over half a century.
References
- Google. (2026).
- Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
- Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI.
- Müller, T., et al. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH.
- Wikipedia. (n.d.). Iodoacetamide.
- Virág, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. ResearchGate.
- Parker, K., et al. (n.d.). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ACS Publications.
- Hale, J. E., et al. (n.d.). Overalkylation of a protein digest with iodoacetamide. PubMed.
- Sechi, S., & Chait, B. T. (n.d.). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. The Rockefeller University.
- Paulech, J., et al. (n.d.). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Springer.
- Parker, K., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. ResearchGate.
- Cociorva, O., et al. (n.d.). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. PubMed.
- Müller, T., et al. (n.d.). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH.
- Parker, K., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.
- Thermo Fisher Scientific. (2015). Pierce Iodoacetamide, Single-Use User Guide.
- Signore, G., et al. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- G-Biosciences. (n.d.). OneQuant™ Iodoacetamide.
- Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
- (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. NIH.
- Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
- Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
- Caltech. (n.d.). Protocols - Proteome Exploration Laboratory.
- Ward, C. C., et al. (2020). Chemoproteomics-Enabled Ligand Screening Yields Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv.
- PubChem. (n.d.). N-Acetyl-L-Cysteine.
- Chen, Y., et al. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PMC - NIH.
- Sterling, H. J., & Williams, E. R. (2017). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. NIH.
- BenchChem. (2025). A Comparative Guide to Cysteine Alkylating Agents for Mass Spectrometry-Based Proteomics.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide [mdpi.com]
- 8. lab.rockefeller.edu [lab.rockefeller.edu]
- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 15. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Mass Spectrometry: A Comparative Analysis of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA) Labeled Peptides
For researchers, scientists, and drug development professionals venturing into the intricate world of quantitative proteomics, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth technical comparison of a novel cysteine-reactive reagent, 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA), with established isobaric tagging methods, iTRAQ and TMT. By delving into the underlying chemistry, experimental workflows, and data analysis considerations, this document serves as a comprehensive resource for selecting the optimal strategy for your quantitative mass spectrometry studies.
The Principle of Chemical Labeling in Quantitative Proteomics
Quantitative mass spectrometry aims to determine the relative or absolute abundance of proteins in complex biological samples. Chemical labeling strategies introduce a stable isotope tag onto peptides, allowing for the simultaneous analysis of multiple samples in a single mass spectrometry run.[1] This multiplexing capability minimizes experimental variability and enhances throughput.[2] The labels can be designed to react with specific amino acid residues, providing a targeted approach to proteome quantification.
Cysteine-Specific Labeling: A Focused Approach
Cysteine is a relatively rare amino acid, making its selective modification an attractive strategy for reducing sample complexity and focusing on a specific subset of peptides.[3] The sulfhydryl group of cysteine is highly nucleophilic and readily reacts with specific chemical probes.[4] This targeted approach can be particularly advantageous when studying protein oxidation, disulfide bond formation, or the activity of cysteine-dependent enzymes.[3]
Introducing 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA): A Novel Reagent for Cysteine-Targeted Quantification
While not yet a widely commercialized reagent, the chemical structure of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA) suggests a powerful tool for cysteine-specific quantitative proteomics.
Mechanism of Action
The "mercaptoethyl" moiety of TFMEA contains a terminal thiol group, which is expected to react with an activated acetamide. However, based on the common reactivity of similar compounds, it is more likely that the "acetamide" portion is activated (e.g., as an iodoacetamide derivative in its synthesized form) to react with the sulfhydryl group of cysteine residues in peptides. This covalent reaction would be analogous to the well-established chemistry of iodoacetamide-based probes.[4][5] The trifluoroacetyl group provides a unique mass signature for quantification.
The incorporation of fluorine atoms into the labeling reagent offers several analytical advantages in mass spectrometry. Fluorine is monoisotopic and has a significant mass defect, which can help to resolve labeled peptides from unlabeled counterparts and reduce spectral complexity.[1] Furthermore, the high electronegativity of fluorine can enhance ionization efficiency, potentially leading to improved signal intensity.[6]
Hypothetical TFMEA Labeling Workflow
The experimental workflow for TFMEA labeling would likely follow the general principles of other cysteine-alkylation protocols.
Caption: Hypothetical workflow for TFMEA labeling of peptides.
Established Alternatives: iTRAQ and TMT
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are widely adopted, commercially available reagents for quantitative proteomics.[2][7]
iTRAQ and TMT Chemistry
Both iTRAQ and TMT reagents consist of three key components: a reporter group, a balancer group, and a peptide-reactive group.[2] The reactive group targets primary amines (the N-terminus and the side chain of lysine residues), making this a more general labeling strategy compared to the cysteine-specific approach of TFMEA.[7]
In a set of isobaric tags (e.g., 8-plex iTRAQ or 10-plex TMT), each tag has the same total mass. However, the distribution of stable isotopes between the reporter and balancer groups is unique to each tag. During MS1 analysis, peptides labeled with different isobaric tags from different samples appear as a single precursor ion. Upon fragmentation in MS/MS, the reporter ions are cleaved and their distinct masses are detected, allowing for the relative quantification of the peptide across the different samples.[2][7]
Caption: General workflow for iTRAQ and TMT labeling of peptides.
Performance Comparison: TFMEA vs. iTRAQ vs. TMT
| Feature | 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA) (Inferred) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Target Residue | Cysteine | N-terminus, Lysine | N-terminus, Lysine |
| Quantification Level | MS1 (based on precursor ion intensity) | MS2 (based on reporter ion intensity) | MS2 (based on reporter ion intensity) |
| Multiplexing Capacity | Typically 2-plex (light vs. heavy isotope versions) | Up to 8-plex | Up to 18-plex and beyond |
| Sample Complexity Reduction | High (only cysteine-containing peptides are quantified) | Low (most peptides are labeled) | Low (most peptides are labeled) |
| Potential for Ion Suppression | Lower due to reduced complexity | Higher due to co-eluting isobaric peptides | Higher due to co-eluting isobaric peptides |
| Key Advantage | Targeted analysis of cysteine-containing peptides, potentially higher sensitivity due to fluorine tag. | Well-established, commercially available, moderate multiplexing. | High multiplexing capacity, well-established, commercially available. |
| Potential Limitation | Limited to cysteine-containing proteins, novelty of the reagent. | Ratio compression, higher cost per sample.[4] | Ratio compression, higher cost per sample.[4] |
Experimental Protocols
Hypothetical Protocol for TFMEA Labeling of Peptides
This protocol is a projection based on standard cysteine alkylation procedures.
-
Protein Extraction and Reduction:
-
Lyse cells or tissues in a suitable buffer containing detergents and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
To 100 µg of protein, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
-
TFMEA Labeling:
-
Cool the sample to room temperature.
-
Add the TFMEA reagent (assuming a light and heavy isotopic version for 2-plex quantification) to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching and Sample Pooling:
-
Quench the labeling reaction by adding DTT to a final concentration of 20 mM and incubating for 15 minutes.
-
Combine the "light" and "heavy" labeled samples.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a method such as acetone precipitation to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting and LC-MS/MS Analysis:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS, acquiring data in a data-dependent acquisition (DDA) mode.
-
Standard Protocol for TMT Labeling of Peptides
This protocol is adapted from manufacturer's instructions and published literature.[8][9]
-
Protein Extraction, Reduction, and Alkylation:
-
Extract and quantify protein as described for TFMEA.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylate free cysteines with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
-
TMT Labeling:
-
Desalt the resulting peptides.
-
Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMT reagent to each sample and incubate for 1 hour at room temperature.
-
-
Quenching and Sample Pooling:
-
Quench the reaction with hydroxylamine for 15 minutes.
-
Combine all labeled samples into a single tube.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the pooled sample.
-
To reduce complexity, fractionate the peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by LC-MS/MS using an Orbitrap mass spectrometer with a high-resolution MS2 scan to accurately quantify the TMT reporter ions.[10]
-
Conclusion and Future Outlook
The choice between TFMEA, iTRAQ, and TMT depends on the specific biological question and experimental design.
-
TFMEA presents a promising, targeted approach for researchers specifically interested in the cysteine-containing sub-proteome. Its potential for reduced sample complexity and enhanced sensitivity due to the fluorine tag makes it an attractive, albeit currently hypothetical, option for focused studies.
-
iTRAQ and TMT are powerful, well-established tools for global proteome quantification. Their high multiplexing capabilities are ideal for large-scale comparative studies, such as biomarker discovery or drug efficacy screens.[2][7]
As mass spectrometry technology continues to advance, the development of novel labeling reagents like TFMEA will undoubtedly expand the toolkit available to proteomics researchers. The ability to choose between broad, global profiling and targeted, in-depth analysis will be crucial for unraveling the complexities of the proteome in health and disease.
References
- Hsu, C.-C., & Turk, J. (2010). The role of fluorine in mass spectrometry. Mass Spectrometry Reviews, 29(4), 557–577.
- Hampton, M. B., & Reddie, K. G. (2019). Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging. Antioxidants, 8(9), 358.
-
Applied Biosystems. (n.d.). iTRAQ® Reagents Chemistry and Applications. Retrieved from [Link]
- Zecha, J., Satpathy, S., Kanashova, T., Avanessian, S. C., Kane, M. H., Clauser, K. R., ... & Kuster, B. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468–1478.
-
Naval Surface Warfare Center. (2017). Quantification of Fluorine Content in AFFF Concentrates. Retrieved from [Link]
- Toldi, B., Gampilele, J., Olajos, F., Szabó, A., & Kéki, S. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1999.
- Makhoba, X. H., Wanjau, R., & Nyoni, H. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8868641.
- Liénard, B. M. R., Cassidy, P. J., Loka, R. S., Carr, A. J., Schofield, C. J., & Flashman, E. (2021). Cysteine-Directed Isobaric Labeling Combined with GeLC-FAIMS-MS for Quantitative Top-Down Proteomics. Journal of Proteome Research, 20(12), 5436–5445.
- Le-Trilling, V. T. K., & Trilling, M. (2013). Monitoring in vivo reversible cysteine oxidation in proteins using ICAT and mass spectrometry. e-Repositori UPF.
-
Applied Biomics. (n.d.). iTRAQ Proteomics Service. Retrieved from [Link]
-
Drug Discovery News. (2022). Top considerations for TMT mass spectrometry analysis. Retrieved from [Link]
- Weisenhorn, E. M., & Weerapana, E. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Methods in Molecular Biology, 1654, 145–156.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 3. Differential Cysteine Labeling and Global Label-Free Proteomics Reveals an Altered Metabolic State in Skeletal Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Thiol-Reactive Compounds in Bioconjugation: Cross-Validation of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide and its Alternatives
In the landscape of bioconjugation, the precise and stable modification of biomolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. The sulfhydryl group of cysteine residues in proteins and peptides offers a unique and highly nucleophilic handle for site-specific conjugation.[1] This guide provides an in-depth comparison of thiol-reactive compounds, with a special focus on the potential utility of 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA) against established alternatives. We will delve into the underlying chemistry, provide experimental protocols for cross-validation, and offer expert insights into selecting the appropriate reagent for your research needs.
The Chemistry of Thiol-Modification: A Tale of Reactivity and Stability
The utility of a thiol-reactive compound is governed by the interplay between the reactivity of its functional groups and the stability of the resulting conjugate. The deprotonated thiol (thiolate) is a potent nucleophile that can readily react with electrophilic centers.[1] The goal of any bioconjugation strategy is to harness this reactivity in a controlled and specific manner.
A key consideration in thiol-based bioconjugation is the potential for the thiol group to be protected to prevent unwanted side reactions, such as oxidation to form disulfides, during synthesis or storage.[2] The protecting group must be stable under various conditions and readily removable when the free thiol is needed for conjugation.
2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide (TFMEA): A Fluorinated Thiol Reagent
TFMEA is an intriguing, yet not widely documented, reagent in the context of bioconjugation. Its structure suggests that the trifluoroacetyl group may serve as a protecting group for the thiol. The presence of the highly electronegative fluorine atoms is expected to influence the chemical properties of the molecule, potentially impacting the stability of the protected thiol and the acidity of the adjacent amide proton. While commercially available from specialty chemical suppliers, its application in life sciences research is not well-established in peer-reviewed literature.[3]
Established Alternatives for Thiol Modification
A range of well-characterized reagents and methods are routinely employed for thiol-directed bioconjugation. These can be broadly categorized into reagents for introducing a protected thiol and reagents that directly react with a free thiol.
-
N-Acetylcysteamine: This is the non-fluorinated analog of TFMEA. It provides a straightforward way to introduce a protected thiol, which can be deprotected to reveal the reactive sulfhydryl group.
-
Maleimides: These are among the most common reagents for reacting with free thiols. They undergo a Michael addition reaction with the thiol to form a stable thioether bond.[4] However, the stability of the resulting succinimide ring can be a concern in some applications.
-
Iodoacetamides: These reagents react with thiols via an SN2 reaction to form a stable thioether linkage. The reaction kinetics are generally slower than with maleimides.[4]
-
Thiol-Disulfide Exchange Reagents: Reagents like pyridyl disulfides react with free thiols to form a disulfide bond, which can be cleaved under reducing conditions. This reversibility is advantageous for applications such as drug delivery.
Comparative Analysis of Thiol-Reactive Reagents
The choice of a thiol-reactive reagent depends on several factors, including the desired stability of the conjugate, the reaction conditions, and the nature of the biomolecule being modified. The following table summarizes the key characteristics of TFMEA (hypothesized) and its common alternatives.
| Reagent/Method | Reaction Type | Resulting Linkage | Key Advantages | Key Disadvantages |
| TFMEA (Hypothesized) | Thiol Protection/Deprotection | Thioether (after deprotection and reaction) | Potentially high stability of the protected form due to the electron-withdrawing trifluoroacetyl group. | Lack of published data on performance and deprotection conditions. Potential for side reactions during deprotection. |
| N-Acetylcysteamine | Thiol Protection/Deprotection | Thioether (after deprotection and reaction) | Well-understood chemistry. Readily available. | Requires a separate deprotection step. |
| Maleimides | Michael Addition | Thioether | Fast reaction kinetics at neutral pH. High specificity for thiols. | Potential for hydrolysis of the succinimide ring, leading to instability. |
| Iodoacetamides | SN2 Alkylation | Thioether | Forms a very stable thioether bond. | Slower reaction kinetics compared to maleimides. Potential for reaction with other nucleophiles at high pH. |
| Pyridyl Disulfides | Thiol-Disulfide Exchange | Disulfide | Reversible linkage, cleavable with reducing agents. | Less stable than thioether bonds. |
Experimental Protocols and Cross-Validation
To ensure the reliability of data obtained using any thiol-reactive compound, a rigorous cross-validation workflow is essential. This involves confirming the successful modification of the target molecule and assessing the stability of the resulting conjugate.
General Workflow for Thiol Modification and Validation
The following diagram illustrates a general workflow for protein modification using a thiol-reactive reagent and subsequent validation.
Caption: General workflow for thiol-based bioconjugation and validation.
Protocol for Deprotection of an Acetyl-Protected Thiol
This protocol describes the deprotection of a thioacetate, which is analogous to the deprotection that would be required for TFMEA or N-acetylcysteamine.
-
Dissolution: Dissolve the thioacetate-protected compound in a suitable organic solvent (e.g., ethanol) under an inert atmosphere.
-
Hydrolysis: Add a solution of a base, such as sodium hydroxide, dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for a defined period (e.g., 2 hours) to drive the hydrolysis to completion.
-
Neutralization: Cool the reaction to room temperature and neutralize with a mild acid, such as a degassed HCl solution.
-
Extraction: Extract the deprotected thiol into an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na2SO4) and remove the solvent under reduced pressure. The resulting free thiol should be used immediately.
Cross-Validation Methodologies
Mass Spectrometry: This is the gold standard for confirming covalent modification. An increase in the molecular weight of the protein corresponding to the mass of the attached molecule provides direct evidence of successful conjugation.[5]
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of conjugation. A shift in the electrophoretic mobility of the protein after reaction is indicative of an increase in mass.
Chromatographic Methods: High-performance liquid chromatography (HPLC) can be used to separate the conjugated protein from the unconjugated protein and other reaction components, allowing for quantification of the conjugation efficiency.[6]
Functional Assays: It is crucial to assess whether the modification has affected the biological activity of the protein. This can be done using an appropriate in vitro or cell-based assay.
Expert Insights and Recommendations
While the direct experimental data for TFMEA in bioconjugation is lacking, we can make some expert inferences based on its structure. The strong electron-withdrawing nature of the trifluoroacetyl group would likely make the amide proton more acidic and could potentially increase the stability of the protected thiol against premature hydrolysis. However, the conditions required for its deprotection would need to be carefully optimized to avoid side reactions with the target biomolecule.
For researchers new to bioconjugation, starting with well-established methods is recommended. Maleimide and iodoacetamide chemistry offer robust and reliable approaches for modifying free thiols.[4] For applications requiring the introduction of a thiol group, using a reagent with a standard acetyl or other well-characterized protecting group is advisable until more data on TFMEA becomes available.
The following diagram illustrates the decision-making process for selecting a thiol-reactive reagent.
Caption: Decision tree for selecting a thiol conjugation strategy.
Conclusion
The field of bioconjugation is continually evolving, with new reagents and methods emerging to address the challenges of creating highly specific and stable biomolecular conjugates. While the theoretical advantages of a fluorinated reagent like 2,2,2-trifluoro-N-(2-mercaptoethyl)acetamide are intriguing, the lack of empirical data necessitates a cautious approach. Researchers are encouraged to rely on the robust and well-validated alternatives, such as maleimides and iodoacetamides, for their immediate research needs. As with any chemical modification of a biological molecule, rigorous cross-validation using techniques like mass spectrometry and functional assays is not just recommended, but essential for ensuring the integrity and reproducibility of the experimental results.
References
- European Patent Office. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
-
Zhang, C., & Xian, M. (2017). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 56(44), 13586-13587. Available at: [Link]
-
Theato, P. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters, 1(1), 182-185. Available at: [Link]
-
Kent, S. B., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 76(5), 2180-2184. Available at: [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9843-9881. Available at: [Link]
-
Toma, V. A., & Miron, C. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(13), 3051. Available at: [Link]
-
Hampton, M. B., & Kettle, A. J. (2014). Biochemical methods for monitoring protein thiol redox states in biological systems. Redox Biology, 2, 605-609. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. Retrieved from [Link]
-
ResearchGate. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved from [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. Available at: [Link]
-
Schumacher, D., et al. (2018). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Bioconjugate Chemistry, 29(11), 3707-3714. Available at: [Link]
-
American Elements. (n.d.). 2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide. Retrieved from [Link]
-
Bar-Shalom, A., & Fass, D. (2019). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 30(11), 1435-1453. Available at: [Link]
Sources
- 1. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. americanelements.com [americanelements.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
